molecular formula C8H8BrNO B3092518 (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228565-88-5

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B3092518
CAS No.: 1228565-88-5
M. Wt: 214.06
InChI Key: XZTALTPLRPQESS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-5-bromo-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTALTPLRPQESS-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a primary amine and a bromine atom make it a versatile scaffold for the synthesis of novel drug candidates. The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides an in-depth overview of the key chemical properties, synthesis, analytical characterization, and applications of this important chiral amine.

Chemical Identity and Properties

CAS Number: 1228565-88-5

This number uniquely identifies the (3S)-enantiomer of 5-Bromo-2,3-dihydro-1-benzofuran-3-amine. The racemic mixture and its hydrochloride salt have different CAS numbers.

PropertyValueSource
Molecular Formula C₈H₈BrNO[5]
Molecular Weight 214.06 g/mol [5]
Appearance Solid or semi-solid[5]
Purity Typically ≥98%[5]
Storage 2-8°C, under inert atmosphere, protected from light[5]

Synthesis Strategies

The enantioselective synthesis of 3-amino-2,3-dihydrobenzofurans is a key challenge in organic chemistry. Several strategies have been developed to obtain the desired (3S)-enantiomer with high purity. These methods often involve either the use of chiral catalysts or the resolution of a racemic mixture.

Proposed Enantioselective Synthesis

A plausible and efficient route to this compound involves an asymmetric aminohydroxylation of a suitable styrene precursor, followed by an intramolecular Williamson ether synthesis.

Workflow for the Proposed Enantioselective Synthesis:

cluster_0 Starting Material Preparation cluster_1 Asymmetric Aminohydroxylation cluster_2 Intramolecular Cyclization cluster_3 Deprotection A 5-Bromo-2-hydroxystyrene G (2S,3S)-tert-butyl (2-bromo-1-(5-bromo-2-hydroxyphenyl)ethyl)carbamate A->G Sharpless Asymmetric Aminohydroxylation B Chiral (S,S)-hydroquinine-1,4-phthalazinediyl diether (HQD-PHAL) C Potassium osmate(VI) dihydrate D Potassium hexacyanoferrate(III) E Potassium carbonate F tert-Butyl carbamate I (S)-tert-butyl (5-bromo-2,3-dihydrobenzofuran-3-yl)carbamate G->I Williamson Ether Synthesis H Sodium hydride K This compound I->K Boc Deprotection J Trifluoroacetic acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Asymmetric Aminohydroxylation: To a solution of 5-bromo-2-hydroxystyrene in a suitable solvent system (e.g., t-BuOH/H₂O), add tert-butyl carbamate, potassium osmate(VI) dihydrate, the chiral ligand (S,S)-hydroquinine-1,4-phthalazinediyl diether (HQD-PHAL), and potassium hexacyanoferrate(III) as the re-oxidant, along with potassium carbonate. The reaction is stirred at room temperature until completion, yielding the chiral amino alcohol intermediate.

  • Intramolecular Cyclization: The crude amino alcohol is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to facilitate an intramolecular Williamson ether synthesis. This step forms the dihydrobenzofuran ring, yielding the Boc-protected amine.

  • Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to afford the final product, this compound.

Chiral Resolution

An alternative approach is the synthesis of the racemic 5-bromo-2,3-dihydro-1-benzofuran-3-amine followed by chiral resolution. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. The diastereomers can then be separated by fractional crystallization, and the desired enantiomer is liberated by treatment with a base.

Workflow for Chiral Resolution:

A Racemic 5-Bromo-2,3-dihydro-1-benzofuran-3-amine C Diastereomeric Salts A->C Salt Formation B Chiral Resolving Agent (e.g., L-Tartaric Acid) D Fractional Crystallization C->D E Separated Diastereomeric Salt D->E G This compound E->G Liberation of Free Amine F Base

Caption: General workflow for the chiral resolution of 5-Bromo-2,3-dihydro-1-benzofuran-3-amine.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the dihydrofuran ring, and the amine proton. The coupling patterns and chemical shifts of the diastereotopic protons at the C2 position and the proton at the C3 position are crucial for structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the two aromatic carbons bonded to bromine and oxygen, and the chiral carbon at the C3 position.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For C₈H₈BrNO, the expected molecular ion peaks would be at m/z 213 and 215, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. A suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the two enantiomers.[6]

Illustrative Chiral HPLC Method:

  • Column: Chiralpak AD-H or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic analytes.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).

The retention times of the two enantiomers will differ, allowing for the quantification of the enantiomeric excess (ee) of the desired (3S)-enantiomer.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

Applications in Drug Discovery

The 2,3-dihydro-1-benzofuran scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a chiral amine at the 3-position provides a handle for further derivatization and the exploration of structure-activity relationships (SAR).

  • Neurological Disorders: Chiral 3-amino-2,3-dihydrobenzofuran derivatives have been investigated as potent and selective agonists for cannabinoid receptor 2 (CB2), which is a target for the treatment of neuropathic pain.[8]

  • Anticancer Agents: The benzofuran nucleus is present in several compounds with demonstrated anticancer activity.[2][3] The amine functionality of the title compound can be used to introduce pharmacophores that target specific enzymes or receptors involved in cancer progression.

  • Antimicrobial Agents: Benzofuran derivatives have a long history of use as antimicrobial agents.[1][4] this compound can serve as a starting material for the synthesis of novel antibiotics.

The bromine atom on the aromatic ring provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the final compounds.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex and biologically active molecules. Its enantioselective synthesis and purification require careful consideration of modern synthetic and analytical techniques. The versatility of this compound, with its multiple points for derivatization, ensures its continued importance in the field of drug discovery and development for a variety of therapeutic areas.

References

  • (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd04b0c]
  • 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah961cdcb3]
  • (R)-5-bromo-2,3-dihydrobenzofuran-3-amine. ChemScene. [URL: https://www.chemscene.com/products/R-5-bromo-2-3-dihydrobenzofuran-3-amine-1213452-00-6.html]
  • 5-Bromo-2,3-dihydrobenzofuran-3-amine. BLDpharm. [URL: https://www.bldpharm.com/products/885280-79-5.html]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC31201DA&productDescription=5-BROMO-1-BENZOFURAN-2-CARBOXYLIC+ACID+97%25+1G&vendorId=VN00033041&countryCode=US&language=en]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [URL: https://www.koreascience.or.kr/article/JAKO202118262649651.page]
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/142.shtm]
  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29579346/]
  • The [4 + 1] cyclization reaction of 2-hydroxylimides and the trimethylsulfoxonium iodide for the synthesis 3-amino-2,3- dihydrobenzofurans - Supporting Information. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-15-181-S1.pdf]
  • Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00645a]
  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7332706/]
  • 5 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/browse/articles?search=5]
  • 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah961cdcb3]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/375013-Chiral-Separation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/]
  • CHIRAL HPLC COLUMNS. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/913/chiral-hplc-brochure-ms.pdf]
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [URL: https://ijcrt.org/papers/IJCRT2207645.pdf]
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403126/]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02283]
  • (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [URL: https://www.researchgate.net/publication/303310023_Development_and_validation_of_HPLC_method_for_the_resolution_of_derivatives_of_1-_bromo-_3-_chloro-_2-_propanol_a_novel_chiral_building_block_for_the_synthesis_of_pharmaceutically_important_compoun]
  • Recent Advances in Separation and Analysis of Chiral Compounds. [URL: https://pubs.acs.org/doi/pdf/10.1021/acs.analchem.2c04099]
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2305201.pdf]

Sources

The 3-Amino-2,3-Dihydrobenzofuran Scaffold: A Master Key for Conformational Restriction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Nature of the Scaffold

In the high-stakes arena of lead optimization, the 3-amino-2,3-dihydrobenzofuran scaffold represents a precision tool for the medicinal chemist. Unlike flat aromatic systems, this bicyclic core offers a defined three-dimensional vector, allowing for the rigidification of flexible pharmacophores.

Its value proposition lies in entropy reduction . By locking a flexible amine side chain (common in neurotransmitters and kinase inhibitors) into a fused ring system, this scaffold minimizes the entropic penalty of binding (


), often leading to significant potency boosts—provided the "frozen" conformation matches the bioactive state.

This guide details the medicinal chemistry logic, synthetic access, and application of this scaffold, moving beyond basic descriptions to actionable, field-proven insights.

Medicinal Chemistry Logic: Why This Scaffold?

The Entropy/Enthalpy Trade-off

Flexible ligands (e.g., phenethylamines like dopamine or serotonin) must lose rotatable bond freedom to bind their receptors.[1] This "freezing" costs energy (approx.[1] 0.6–0.8 kcal/mol per rotatable bond).

The 3-amino-2,3-dihydrobenzofuran scaffold acts as a conformational lock :

  • Restricted Rotation: The C2–C3 bond is part of a ring, preventing free rotation of the amine relative to the aryl core.

  • Vector Definition: It orients the amine lone pair and substituents in a specific region of space (pseudo-axial vs. pseudo-equatorial), allowing for precise mapping of receptor pockets.

Case Study: The 5-HT2A Receptor Probe

A classic example of this logic is the rigidification of hallucinogenic phenethylamines (e.g., 2C-B).

  • Flexible Parent: 2,5-Dimethoxy-4-bromophenethylamine (2C-B) is a potent 5-HT2A agonist but highly flexible.

  • Rigid Analog: 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane (Compound 6a in literature).

  • Result: The dihydrobenzofuran analog maintains high affinity, confirming that the "active conformation" of the methoxy group in the parent compound is coplanar with the ring. This validated the scaffold as a probe for receptor active states.

Bioisosterism

The scaffold serves as a bioisostere for:

  • Indoles: It mimics the size and shape of tryptamine but lacks the H-bond donor of the indole NH (unless substituted), altering solubility and metabolic stability.

  • Chromans: It is a contracted analog of 4-aminochroman, offering a tighter steric profile.

Synthetic Architectures

Accessing this scaffold requires navigating stereocenters at C2 and C3. We categorize synthesis into "Build-Up" (constructing the ring) and "Snap-Shut" (cyclizing pre-functionalized precursors).

MethodKey Bond FormedProsCons
Microwave-Assisted Epoxide Opening C3–N, O–C2High stereocontrol (via CBS reduction); Access to diverse amines.Requires multi-step precursor synthesis.
C-H Amination C3–NDirect functionalization of dihydrobenzofurans.[2]Often requires precious metal catalysts (Rh, Ru); regioselectivity issues.
Decarboxylative Cyclization C2–C3Radical mechanism; mild conditions (Visible Light/Fe).Limited to specific aryl aldehyde precursors.
Visualization of Synthetic Logic

The following diagram illustrates the two primary strategic disconnections for this scaffold.

G cluster_0 Method A: Stereoselective Build-Up cluster_1 Method B: Radical Cascade Target 3-Amino-2,3-dihydrobenzofuran (Target Scaffold) Chalcone Chalcone Precursor (Flexible) Epoxide Chiral Epoxy Alcohol (Stereodefined) Chalcone->Epoxide 1. CBS Reduction 2. Sharpless Epox. Epoxide->Target Intramol. Ring Closure (Inversion at C3) Salicylaldehyde Salicylaldehyde + Amine Radical Radical Intermediate (Fe-Catalyzed) Salicylaldehyde->Radical Visible Light Decarboxylation Radical->Target Cascade Cyclization

Caption: Strategic disconnections showing the Stereoselective Build-Up (Green) vs. Radical Cascade (Red) routes.

Detailed Experimental Protocol

Method: Microwave-Assisted Asymmetric Synthesis via Epoxide Opening. Source Grounding: Based on the methodology established by Helgren et al. (2018).

Rationale

This protocol is chosen for its stereochemical precision . By establishing chirality early (CBS reduction) and transferring it via reliable epoxide chemistry, we avoid difficult resolutions of the final amine.

Step-by-Step Workflow
Stage 1: Chalcone Formation
  • Reagents: 2'-Hydroxyacetophenone (1.0 equiv), Aryl aldehyde (1.0 equiv), KOH (3.0 equiv), EtOH.

  • Condition: Microwave irradiation at 100 °C for 10 min.

  • Workup: Acidify with 1M HCl, extract with EtOAc. Recrystallize from EtOH.

  • Checkpoint: Verify trans-alkene geometry via 1H NMR (coupling constant J ~ 15-16 Hz).

Stage 2: Asymmetric Reduction (The Chiral Set-Up)
  • Reagents: Chalcone (1.0 equiv), (R)-Me-CBS catalyst (0.1 equiv), BH3·DMS (0.6 equiv), THF (anhydrous).

  • Protocol:

    • Cool solution of chalcone and catalyst in THF to -20 °C.

    • Add BH3·DMS dropwise over 30 min.

    • Stir at -20 °C for 2 h.

    • Quench with MeOH.[3]

  • Result: Chiral allylic alcohol. Enantiomeric excess (ee) typically >90%.[2]

Stage 3: Directed Epoxidation
  • Reagents: Chiral allylic alcohol, VO(acac)2 (0.05 equiv), t-BuOOH (1.5 equiv), CH2Cl2.

  • Mechanism: Vanadium coordinates the alcohol oxygen, directing the epoxidation to the syn face.

  • Outcome: syn-Epoxy alcohol.

Stage 4: The "One-Pot" Ring Closure (The Key Step)
  • Reagents: syn-Epoxy alcohol (1.0 equiv), Primary Amine (R-NH2, 3.0 equiv), LiClO4 (1.0 equiv, Lewis Acid catalyst), Toluene.

  • Condition: Microwave irradiation at 130 °C for 30 min.

  • Mechanism:

    • Step A: Regioselective epoxide opening by amine at C3 (with inversion of configuration).

    • Step B: Intramolecular SNAr or SN2-type displacement of the benzylic alcohol (activated by Lewis acid) by the phenol oxygen.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Validation Table

Typical characterization data for a 3-amino-2,3-dihydrobenzofuran derivative:

Analytical MethodExpected SignalInterpretation
1H NMR (C2-H) Doublet (~5.0 ppm, J = 5–9 Hz)Chemical shift confirms O-C-H environment; coupling indicates cis/trans relative stereochemistry.
1H NMR (C3-H) Multiplet (~4.5 ppm)Adjacent to amine; coupling to C2-H.
13C NMR ~90 ppm (C2), ~60 ppm (C3)Characteristic shifts for the dihydrobenzofuran core.
Chiral HPLC Single major peakConfirms enantiomeric purity retained from CBS step.

Biological Applications & SAR Logic[4]

SAR Decision Matrix

When designing analogs using this scaffold, use the following logic:

  • To increase metabolic stability: Add Fluorine at C5 or C7 positions (blocks P450 hydroxylation).

  • To improve CNS penetration: Keep the amine secondary (N-Me or N-Et) rather than primary to modulate pKa and lipophilicity.

  • To probe receptor depth: Extend the substituent on the Nitrogen. The C3 vector points the N-substituent into specific pockets (e.g., the orthosteric site of GPCRs).

Pathway Visualization: The 5-HT2A Interaction

The following diagram illustrates how the scaffold mimics the active conformation of serotonin (5-HT) agonists.

SAR Phenethylamine Flexible Phenethylamine (e.g., 2C-B) Free Rotation Receptor 5-HT2A Receptor Binding Pocket Phenethylamine->Receptor High Entropy Cost (Must freeze bond) Scaffold 3-Amino-2,3-dihydrobenzofuran (Rigid Analog) Locked Conformation Scaffold->Receptor Low Entropy Cost (Pre-organized) Interaction Lone Pair Vector Matches Asp3.32 Scaffold->Interaction Interaction->Receptor

Caption: Thermodynamic advantage of the rigid scaffold in receptor binding.

References

  • Helgren, T. R., Xu, L. L., Sotelo, D., et al. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry – A European Journal.

  • Monte, A. P., Marona-Lewicka, D., Parker, M. A., et al. (1996). "Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives." Journal of Medicinal Chemistry.

  • Bifulco, G., et al. (2016).[4][5] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry.

  • Shaikh, A. K., & Varvounis, G. (2014). "Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ." Organic Letters.

  • McLean, T. H., et al. (2006).[6] "1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists."[6] Journal of Medicinal Chemistry.

Sources

The Stereochemical Imperative: A Technical Guide to the (3S)-Isomer Specific Biological Activity of Benzofuran Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, often dictating the efficacy, selectivity, and safety of a therapeutic agent. In the realm of benzofuran amines, a class of compounds with significant neuromodulatory potential, the stereochemistry at the C3 position of the amine side chain is a critical determinant of biological activity. This in-depth technical guide provides a comprehensive exploration of the (3S)-isomer specific biological activity of benzofuran amines, offering a detailed analysis of their synthesis, stereoselective separation, and differential interactions with key central nervous system targets, including serotonin and dopamine receptors and transporters. By elucidating the causal relationships between stereochemistry and pharmacological function, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the design of next-generation neurotherapeutics with improved target specificity and therapeutic profiles.

Introduction: The Significance of Stereoisomerism in Benzofuran Amine Pharmacology

Benzofuran derivatives represent a versatile scaffold in medicinal chemistry, with a wide range of documented biological activities, including anticancer, antiviral, and antifungal properties.[1][2] A particularly promising subclass is the benzofuran amines, which have demonstrated significant potential as modulators of monoaminergic systems in the central nervous system. These compounds often bear a chiral center at the C3 position of the aminopropyl or aminobutyl side chain, giving rise to (S)- and (R)-enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, a thorough understanding of the stereospecific interactions of benzofuran amine enantiomers with their biological targets is paramount for the rational design of safer and more effective drugs. This guide will focus specifically on the biological activity of the (3S)-isomers of various benzofuran amines, highlighting their unique pharmacological profiles.

Stereoselective Synthesis and Enantiomeric Separation of (3S)-Benzofuran Amines

The investigation of isomer-specific biological activity necessitates the availability of enantiomerically pure compounds. This can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.

Stereoselective Synthesis Strategies

Several synthetic strategies have been developed for the enantioselective synthesis of chiral benzofuran amines. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reaction steps. For instance, the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones can be achieved through a one-pot domino reaction involving a Michael addition and lactonization, where the use of a chiral starting material can lead to the desired stereoisomer.[3][4]

Another strategy involves the stereoselective reduction of a prochiral ketone precursor. This can be accomplished using chiral reducing agents or through enzymatic catalysis, which often provides high enantioselectivity under mild reaction conditions.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of racemic benzofuran amines, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique.[3][5][6][7] This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Separation of Benzofuran Amine Enantiomers

The following protocol provides a general framework for the development of a chiral HPLC method for the separation of benzofuran amine enantiomers. Optimization of the mobile phase composition, flow rate, and temperature will be necessary for specific compounds.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).[8]

  • Reagents:

    • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

    • Amine modifier (e.g., diethylamine, trifluoroacetic acid, as needed).[9]

    • Racemic benzofuran amine sample.

  • Procedure:

    • Column Selection: Select a suitable CSP based on the structure of the analyte. Polysaccharide-based CSPs are often a good starting point for the separation of amines.[6]

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture. For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[9]

    • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Dissolve the racemic benzofuran amine sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

    • Injection and Separation: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • Method Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., the percentage of the polar modifier) and the flow rate to optimize the resolution between the two enantiomeric peaks.

G cluster_0 Chiral HPLC Workflow start Racemic Benzofuran Amine Sample prep Sample Preparation (Dissolve in Mobile Phase) start->prep hplc HPLC System with Chiral Stationary Phase prep->hplc separation Injection and Enantiomeric Separation hplc->separation detection UV Detection separation->detection end Separated (3S) and (3R) Enantiomers detection->end

Caption: Workflow for the enantiomeric separation of benzofuran amines using chiral HPLC.

(3S)-Isomer Specific Biological Activity at Monoamine Transporters

A primary mechanism of action for many psychoactive benzofuran amines is their interaction with monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[10][11] Recent studies have revealed significant stereoselectivity in these interactions.

A study investigating the enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) demonstrated that the (S)-isomers are efficacious releasing agents at all three transporters (SERT, NET, and DAT).[12][13][14] In contrast, the (R)-isomers showed a more selective profile, acting as efficacious releasers at SERT and partial releasers at NET, with no releasing activity at DAT.[12][13]

CompoundTransporter(S)-Isomer EC50 (nM)(R)-Isomer EC50 (nM)
5-MABB SERT25.341.7
NET48.9>10,000 (partial)
DAT185>10,000 (inactive)
6-MABB SERT33.162.5
NET65.4>10,000 (partial)
DAT121>10,000 (inactive)

Table 1: In vitro monoamine release potency of (S)- and (R)-enantiomers of 5-MABB and 6-MABB. Data adapted from Johnson et al. (2024).[12]

This differential activity at the dopamine transporter is particularly noteworthy. The lack of DAT releasing activity for the (R)-isomers suggests that they may have a lower potential for abuse and stimulant-like side effects compared to the (S)-isomers, which exhibit a more balanced "triple-releaser" profile similar to MDMA.[12]

G cluster_S (3S)-Benzofuran Amine cluster_R (3R)-Benzofuran Amine S_amine (3S)-Isomer SERT SERT (Serotonin Transporter) S_amine->SERT Full Releaser NET NET (Norepinephrine Transporter) S_amine->NET Full Releaser DAT DAT (Dopamine Transporter) S_amine->DAT Full Releaser R_amine (3R)-Isomer R_amine->SERT Full Releaser R_amine->NET Partial Releaser R_amine->DAT Inactive

Sources

Literature review on 3-substituted 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 3-Substituted 2,3-Dihydrobenzofurans

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique structural and electronic properties have established it as a "privileged structure" in medicinal chemistry, conferring advantageous pharmacological profiles to molecules that contain it.[4] This guide provides a comprehensive overview for researchers and drug development professionals on the core aspects of 3-substituted 2,3-dihydrobenzofurans. We delve into the principal synthetic strategies, offering both mechanistic understanding and practical, field-proven protocols. Furthermore, this document explores the reactivity of the scaffold and highlights its diverse applications, particularly in the development of novel therapeutics.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Bioactive Molecules

The 2,3-dihydrobenzofuran (DHB) core consists of a benzene ring fused to a five-membered furan ring that is saturated at the C2 and C3 positions.[3] This arrangement creates a rigid, three-dimensional structure with two potential stereocenters at C2 and C3, allowing for significant spatial diversity in substituted analogues. This structural feature is critical to its role as a pharmacophore, enabling precise interactions with biological targets.

The DHB motif is found in a wide array of natural products isolated from plants and fungi, including alkaloids, neolignans, and flavonoids.[1][3] These natural products exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, antibacterial, and anti-HIV properties.[1][3] Notable examples include the potent anticancer agent Rocaglamide and the antifungal compound (+)-Conocarpan.[1][3] The prevalence and therapeutic relevance of this scaffold in nature have inspired extensive synthetic efforts to access novel analogues for drug discovery programs.[5][6]

Strategic Approaches to the Synthesis of 3-Substituted 2,3-Dihydrobenzofurans

The construction of the 3-substituted 2,3-dihydrobenzofuran ring system can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Key approaches are broadly categorized into intermolecular and intramolecular reactions.[2]

Generation and Trapping of ortho-Quinone Methides (o-QMs)

A powerful and versatile strategy for constructing the DHB core involves the in situ generation of highly reactive ortho-quinone methide (o-QM) intermediates.[7] These intermediates can be generated from various precursors, such as salicylaldehydes, phenolic Mannich bases, or silyl-protected phenols.[7][8] Once formed, the o-QM undergoes a cycloaddition reaction with a suitable partner.

A particularly effective method is the [4+1] annulation, where the o-QM (the 4-atom component) reacts with a one-atom component, typically a sulfur or ammonium ylide.[9] This approach allows for the direct and often stereoselective formation of the 2,3-disubstituted dihydrobenzofuran ring. The stereoselectivity of the reaction can be controlled by using chiral auxiliaries or chiral catalysts.[9]

oQM_Mechanism cluster_generation o-QM Generation cluster_annulation [4+1] Annulation Precursor Phenolic Precursor (e.g., silyl ether, Mannich base) oQM ortho-Quinone Methide (o-QM) Intermediate Precursor->oQM Base or Fluoride Cycloaddition Michael Addition & Intramolecular Substitution oQM->Cycloaddition Ylide Onium Ylide (e.g., Sulfur or Ammonium Ylide) Ylide->Cycloaddition Product 3-Substituted 2,3-Dihydrobenzofuran Cycloaddition->Product

Caption: General mechanism for o-QM generation and subsequent [4+1] annulation.

This method is highly valued for its operational simplicity and the ability to construct complex DHB scaffolds in a single step from readily available starting materials.[7][8]

Transition-Metal-Catalyzed Intramolecular Cyclizations

Transition-metal catalysis offers a robust platform for the synthesis of dihydrobenzofurans through intramolecular cyclization pathways.[10][11] These methods typically involve the formation of a C-O or a C-C bond to close the furan ring.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for reactions like the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral substituted 2,3-dihydrobenzofurans with excellent control over region- and enantioselectivity.[11] Another approach is the iodine atom transfer cycloisomerization of olefin-tethered aryl iodides.[11]

  • Rhodium-Catalyzed Reactions: Rhodium(III) catalysis enables the C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes to construct the DHB framework.[11]

  • Iridium-Catalyzed Reactions: Enantioselective synthesis has been achieved through iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, where a carbonyl group directs the C-H activation.[10]

The primary advantage of these methods is the high level of stereocontrol achievable through the use of chiral ligands, making them indispensable for the synthesis of enantiopure compounds.

Asymmetric Synthesis Strategies

Given the importance of chirality in bioactive molecules, developing asymmetric syntheses for 3-substituted 2,3-dihydrobenzofurans is a major focus. Many of the transition-metal-catalyzed methods mentioned above have been rendered asymmetric by employing chiral ligands.[10][11]

Organocatalysis has also emerged as a powerful tool. For instance, bifunctional aminoboronic acids can facilitate enantioselective intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids to yield the desired heterocycles with high enantiomeric excess (ee).[11] Another strategy involves the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by Cs₂CO₃, to produce functionalized 2,3-dihydrobenzofurans with impressive diastereoselectivity.[12]

Summary of Selected Synthetic Methodologies
Methodology Catalyst/Reagent Key Precursors Advantages Reference(s)
[4+1] Annulation Cs₂CO₃, Chiral AmineSalicylaldehyde derivatives, Ammonium/Sulfur YlidesHigh stereoselectivity, operational simplicity.[9]
Heck/Tsuji-Trost Reaction Pd / TY-Phoso-bromophenols, 1,3-dienesExcellent regio- and enantiocontrol, scalable.[11]
Intramolecular Hydroarylation Cationic Iridium / Chiral Bisphosphinem-allyloxyphenyl ketonesHigh yields and enantioselectivity, C-H activation.[10]
Domino Annulation Cs₂CO₃Chiral Salicyl N-phosphonyl imines, Bromo malonatesHigh yields and diastereoselectivity.[12]
Photochemical ATRA [Au₂(μ-dppm)₂Cl₂] / Lightortho-allylphenols, HaloalkanesMild conditions, direct functionalization.[13]

Key Synthetic Protocol in Practice

To bridge theory and application, this section provides a detailed, step-by-step protocol for a representative synthesis. The chosen method is the highly enantio- and diastereoselective [4+1] annulation developed by Zhou and coworkers, which exemplifies the power of the o-QM strategy.[9]

Protocol: Asymmetric [4+1] Annulation via o-Quinone Methides

This protocol describes the synthesis of a chiral 2,3-dihydrobenzofuran from a salicylaldehyde derivative and an ammonium salt.

Objective: To synthesize a chiral 2,3-disubstituted-dihydrobenzofuran with high stereocontrol.

Materials:

  • Substituted Salicylaldehyde derivative (Compound 1 ) (1 equiv)

  • Chiral Ammonium Salt (Compound 6 ) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Brine solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Heptane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the salicylaldehyde derivative (1 ) (1 equiv), the chiral ammonium salt (6 ) (1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

    • Scientist's Note: Cs₂CO₃ is used as the base. Its choice is critical; a weaker base may not efficiently generate the ylide, while a stronger, more soluble base could lead to side reactions. Cs₂CO₃ provides a good balance of reactivity and heterogeneity for this transformation.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (approx. 15 mL per mmol of Compound 1 ).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress is typically monitored by Thin Layer Chromatography (TLC). The original publication notes a reaction time of up to 3 days.[9]

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic phases.

  • Washing and Drying: Wash the combined organic layers with brine. This step removes residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient of heptane/EtOAc as the eluent to isolate the desired 2,3-dihydrobenzofuran product.

    • Scientist's Note: The choice of a gradient elution is important for separating the desired product from unreacted starting materials and non-polar byproducts, ensuring high purity of the final compound.

Validation: The structure and stereochemistry of the purified product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Protocol_Workflow A 1. Combine Reactants (Salicylaldehyde, Ammonium Salt, Cs2CO3) B 2. Add Anhydrous DCM A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Aqueous Workup & DCM Extraction C->D E 5. Wash with Brine & Dry over Na2SO4 D->E F 6. Concentrate in vacuo E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Product (NMR, MS, HPLC) G->H

Caption: Experimental workflow for the asymmetric [4+1] annulation synthesis.

Applications in Drug Discovery and Natural Product Synthesis

The 3-substituted 2,3-dihydrobenzofuran scaffold is a recurring motif in compounds with significant therapeutic potential. Its rigid structure and defined stereochemistry make it an ideal platform for designing selective inhibitors of enzymes and receptors.

As Anti-inflammatory and Anticancer Agents

Numerous synthetic DHB derivatives have been developed as potent anti-inflammatory agents.[14][15] For example, a series of 2,3-dihydrobenzofuran-2-ones were shown to be powerful inhibitors of prostaglandin synthesis and were more potent than the established drug diclofenac in animal models of inflammation.[14] The DHB core has also been explored as a scaffold for designing inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in inflammation and cancer.[4] In oncology, synthetic libraries based on the DHB scaffold have yielded compounds with significant growth inhibitory activity against various cancer cell lines.[16]

As Antibacterial Agents

The search for new antibiotics has led researchers to explore natural product-inspired scaffolds. Libraries of 2,3-diaryl-2,3-dihydrobenzofurans have been synthesized and screened for antibacterial activity.[6] These efforts have identified several potent inhibitors that block the intracellular replication of pathogenic bacteria like Chlamydia trachomatis, offering new starting points for drug development.[6]

Table of Bioactive 3-Substituted 2,3-Dihydrobenzofuran Derivatives
Compound Name/Class Structure Example Biological Activity Reference(s)
Rocaglamide (Natural Product)Potent Anticancer[1]
(+)-Conocarpan (Natural Product)Antifungal[3]
5-chloro-6-cyclohexyl-DHB-2-one (Synthetic)Potent Anti-inflammatory[14]
2,3-Diaryl-DHB Derivatives (Synthetic Library)Antibacterial (anti-Chlamydia)[6]
mPGES-1 Inhibitors (Synthetic)Anti-inflammatory, Potential Anticancer[4]

Conclusion and Future Perspectives

The 3-substituted 2,3-dihydrobenzofuran framework continues to be a fertile ground for innovation in synthetic chemistry and drug discovery. The development of novel, highly efficient, and stereoselective synthetic methods, particularly those leveraging C-H activation and photochemistry, is expanding the accessible chemical space for this scaffold.[10][13][17] As our understanding of disease biology deepens, the DHB core will undoubtedly serve as a critical starting point for the design of next-generation therapeutics tailored to selectively interact with complex biological targets. The ongoing exploration of this privileged structure promises to yield new and powerful tools for combating a wide range of human diseases.

References

  • Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. (2021). Nature Communications. [Link]

  • Some examples of 2,3‐dihydrobenzofuran natural products. (n.d.). ResearchGate. [Link]

  • Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. (2018). Natural Product Reports. [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (n.d.). ResearchGate. [Link]

  • Reactivity studies with 2‐ and 3‐methyl benzofurans. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. (2018). Molecules. [Link]

  • Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. (n.d.). PMC. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). MDPI. [Link]

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. (2014). Organic Chemistry Portal. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1981). Journal of Medicinal Chemistry. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. [Link]

  • Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. (2014). Organic Letters. [Link]

  • Natural product inspired library synthesis - Identification of 2,3-diarylbenzofuran and 2,3-dihydrobenzofuran based inhibitors of Chlamydia trachomatis. (2018). European Journal of Medicinal Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • coumaran, 496-16-2. (n.d.). The Good Scents Company. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. (2024). Organic Letters. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. (2013). Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Synthesis protocols for (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Introduction

This compound is a chiral amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and defined stereochemistry make it a sought-after intermediate for the synthesis of a variety of pharmacologically active compounds. This document provides a detailed protocol for the synthesis of this compound, grounded in established chemical literature, and offers insights into the underlying chemical principles to ensure reliable and reproducible results in a research setting.

Synthetic Strategy: Asymmetric Reduction

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. For the preparation of this compound, a common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor, 5-bromo-2,3-dihydro-1-benzofuran-3-one. This approach leverages the power of chiral catalysts to stereoselectively deliver a hydride to one face of the ketone, thereby establishing the desired (S)-stereocenter at the C3 position.

A widely employed method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst, such as (S)-2-methyl-CBS-oxazaborolidine, in the presence of a stoichiometric reducing agent like sodium borohydride. The CBS catalyst coordinates to the ketone, creating a sterically defined environment that directs the incoming hydride to the Re face of the carbonyl, yielding the (S)-alcohol with high enantioselectivity. Subsequent conversion of the resulting alcohol to the amine affords the target compound.

An alternative, more direct route from the ketone involves the formation of an intermediate oxime, followed by its asymmetric reduction. This two-step, one-pot procedure offers an efficient pathway to the desired chiral amine.

Experimental Protocol: One-Pot Asymmetric Reduction of 5-Bromo-2,3-dihydro-1-benzofuran-3-one

This protocol details a one-pot synthesis of this compound from 5-bromo-2,3-dihydro-1-benzofuran-3-one, adapted from established procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2,3-dihydro-1-benzofuran-3-one213.041.0 g4.69 mmol
(S)-2-Methyl-CBS-oxazaborolidine (1M in THF)-0.94 mL0.94 mmol
Sodium borohydride (NaBH₄)37.830.36 g9.38 mmol
Tetrahydrofuran (THF), anhydrous-20 mL-
Hydrochloric acid (HCl), 2M aqueous-As needed-
Sodium hydroxide (NaOH), aqueous-As needed-
Ethyl acetate (EtOAc)-As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-dihydro-1-benzofuran-3-one (1.0 g, 4.69 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Catalyst Addition: To the stirred solution at room temperature, add (S)-2-methyl-CBS-oxazaborolidine (0.94 mL of a 1M solution in THF, 0.94 mmol) dropwise over 5 minutes.

  • Cooling and Reductant Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Once the temperature has stabilized, add sodium borohydride (0.36 g, 9.38 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Once the reaction is deemed complete, carefully quench the reaction by the slow, dropwise addition of 2M aqueous HCl at 0 °C until the pH of the aqueous layer is approximately 1-2. This step is crucial for neutralizing any unreacted sodium borohydride and for the subsequent work-up.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (30 mL) and water (20 mL). Shake vigorously and separate the layers. Wash the organic layer with brine (2 x 20 mL).

  • Basification and Product Extraction: To the aqueous layer, add a sufficient amount of aqueous sodium hydroxide to adjust the pH to approximately 10-11. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford the final product as a white to off-white solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A Starting Material: 5-Bromo-2,3-dihydro- 1-benzofuran-3-one B Reaction Vessel: Anhydrous THF A->B Dissolution C Catalyst Addition: (S)-2-Methyl-CBS- oxazaborolidine B->C Catalyst D Reduction at 0°C: Sodium Borohydride C->D Reductant E Reaction Quench: 2M HCl D->E Acidification F Work-up & Extraction: EtOAc, Water, Brine E->F Phase Separation G Basification & Product Extraction: NaOH, EtOAc F->G pH Adjustment H Purification: Column Chromatography G->H Isolation I Final Product: (3S)-5-Bromo-2,3-dihydro- 1-benzofuran-3-amine H->I Purity

Caption: A flowchart illustrating the synthetic workflow for this compound.

Mechanism of Asymmetric Reduction

The enantioselectivity of the CBS reduction is a direct result of the formation of a transient complex between the chiral CBS catalyst and the prochiral ketone.

CBS_Reduction_Mechanism cluster_complex CBS-Ketone Complex Formation cluster_reduction Hydride Delivery & Product Formation A Ketone 5-Bromo-2,3-dihydro-1-benzofuran-3-one C Coordinated Complex Steric Shielding of Si Face A->C B CBS Catalyst (S)-2-Methyl-CBS-oxazaborolidine B->C E Stereoselective Hydride Attack Hydride attacks Re face C->E D Hydride Source NaBH₄ D->E F (S)-Alcohol Intermediate E->F G Final Amine Product (via subsequent steps) F->G Further Conversion

Caption: A simplified diagram showing the mechanism of the CBS-catalyzed asymmetric reduction.

Safety and Handling

  • Sodium borohydride: is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood and avoid contact with water and acids.

  • Tetrahydrofuran (THF): is a flammable liquid and can form explosive peroxides upon prolonged storage. Use only freshly distilled or inhibitor-free THF.

  • Hydrochloric acid and Sodium hydroxide: are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate safety precautions should be taken at all times.

References

  • World Intellectual Property Organization. (2014). Patent No. WO2014130509A1: Fused heterocyclic modulators of the sodium channel Nav1.7.

Overcoming Steric Hindrance in Chiral Amide Bond Formation: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Challenge of Steric Hindrance

Amide coupling is a cornerstone of organic synthesis and drug development. However, the reaction becomes remarkably challenging when dealing with sterically hindered substrates—such as


-tertiary amines, 

-methylated amino acids, or bulky carboxylic acids.

The primary challenge is kinetic: steric bulk drastically reduces the rate of nucleophilic attack (aminolysis) on the activated ester. This extended lifetime of the activated intermediate provides ample time for deleterious side reactions, most notably the epimerization (or racemization) of the chiral center adjacent to the carbonyl group[1]. To successfully synthesize these complex targets, researchers must abandon standard coupling conditions (e.g., EDC/HOBt/DIPEA) in favor of highly optimized, mechanistic-driven protocols.

Mechanistic Causality: The Epimerization Trap

When a chiral carboxylic acid is activated, the resulting ester is highly susceptible to base-catalyzed intramolecular cyclization, forming an oxazolone intermediate. The proton at the chiral


-carbon of the oxazolone is highly acidic. Abstraction of this proton by the reaction base (e.g., DIPEA) leads to a planar enolate, destroying the stereocenter. Subsequent aminolysis of the racemic oxazolone yields an epimerized amide product[1].

To circumvent this, the coupling strategy must achieve one of the following:

  • Accelerate the aminolysis step to outcompete oxazolone formation using highly reactive additives (e.g., OxymaPure)[2].

  • Bypass the oxazolone intermediate entirely via in situ acid chlorides under neutral conditions[3].

  • Utilize weaker, sterically hindered bases (e.g., 2,4,6-collidine) that cannot readily abstract the

    
    -proton[4].
    

Divergent pathways in amide coupling: direct aminolysis vs. oxazolone-mediated epimerization.

Strategic Reagent Selection

  • COMU and OxymaPure: COMU is a third-generation uronium salt based on the OxymaPure leaving group. It is safer than benzotriazole-based reagents (like HATU, which carries explosive risks and toxicity) and produces water-soluble byproducts[5]. OxymaPure demonstrates a remarkable capacity to inhibit racemization while matching or exceeding the coupling efficiency of HOAt in demanding, sterically hindered models[2].

  • Ghosez's Reagent: 1-Chloro-

    
    -trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids to acid chlorides in situ under strictly neutral conditions. Because no exogenous base is required for the activation step, oxazolone formation is heavily suppressed, making it ideal for coupling electron-deficient or ultra-hindered anilines[3].
    
  • Base Selection (TMP vs. DIPEA): While DIPEA is the standard base in peptide synthesis, its strong basicity promotes oxazolone deprotonation. Switching to 2,4,6-collidine (TMP) significantly reduces epimerization because TMP is a weaker, sterically hindered base that facilitates the coupling without aggressively abstracting the

    
    -proton[4].
    

Quantitative Comparison of Coupling Systems

Coupling SystemActivation IntermediateEpimerization RiskByproduct ProfileBest Use Case
EDC / HOBt / DIPEA OBt EsterHigh (in hindered systems)Urea (water-soluble)Unhindered, standard couplings
HATU / DIPEA OAt EsterModerate to HighTetramethylurea (cytotoxic)Moderately hindered amines
COMU / TMP Oxyma EsterLowWater-soluble, non-toxicHindered chiral amino acids[5]
Ghosez's Reagent Acid ChlorideVery LowIsobutyramide (neutral)Ultra-hindered or electron-deficient amines[3]

Experimental Protocols

Protocol A: COMU-Mediated Coupling with 2,4,6-Collidine (TMP)

Self-Validating Rationale: This protocol utilizes COMU for rapid activation and TMP to buffer the reaction without triggering epimerization. The color change of COMU (from colorless/yellow to red/orange upon activation) acts as an internal visual validation of active ester formation[6].

  • Preparation: In an oven-dried flask under an inert atmosphere (N

    
     or Ar), dissolve the chiral carboxylic acid (1.0 equiv) and the sterically hindered amine (1.1 equiv) in anhydrous DMF or NMP (0.1 M concentration). Note: COMU has moderate stability in DMF; prepare fresh solutions or substitute with acetonitrile if extended reaction times are expected[5].
    
  • Base Addition: Add 2,4,6-collidine (TMP) (2.0 equiv) to the stirring solution at 0 °C.

  • Activation: Add COMU (1.05 equiv) in one portion. Observe the distinct color change indicating the formation of the Oxyma active ester[6].

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor via LC-MS or TLC.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO
    
    
    
    , and brine. The water-soluble byproducts of COMU will partition cleanly into the aqueous phase[5]. Dry over Na
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: In Situ Acid Chloride Formation via Ghosez's Reagent

Self-Validating Rationale: By avoiding basic conditions during activation, this protocol preserves the stereocenter. The evolution of the reaction can be validated by the complete consumption of the acid before the amine is introduced, ensuring no unreacted acid interferes with the subsequent step.

  • Activation: Dissolve the chiral carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere at 0 °C.

  • Reagent Addition: Add Ghosez's reagent (1.1 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The formation of the acid chloride is typically quantitative and proceeds under neutral conditions[7].

  • Amine Coupling: Cool the reaction mixture back to 0 °C. Add the sterically hindered amine (1.2 equiv) dissolved in a minimal amount of DCM, followed immediately by a mild acid scavenger (e.g., solid NaHCO

    
     or a slight excess of TMP, strictly avoiding DIPEA)[7].
    
  • Completion: Stir at room temperature until complete consumption of the acid chloride is observed (1–4 hours).

  • Workup: Dilute with DCM, wash with water and brine, dry over MgSO

    
    , and concentrate. Purify the resulting amide via chromatography.
    

References

  • Application Notes and Protocols: COMU in Non-Peptide Amide Bond Formation - Benchchem. Benchchem. 5

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ResearchGate. 1

  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. 7

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. ResearchGate. 6

  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. RSC Publishing. 4

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. 2

Sources

Application Note: Chemoselective Reductive Amination of Benzofuran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Focus: Mechanistic rationale, chemoselectivity, and self-validating experimental design for the functionalization of heteroaromatic amines.

Introduction & Mechanistic Insights

Benzofuran-3-amine and its derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of neuropharmacological agents, anti-inflammatory drugs, and novel therapeutics targeting mood disorders[1]. However, the functionalization of the 3-amino group presents unique synthetic challenges.

Unlike standard aliphatic amines, the nitrogen lone pair in benzofuran-3-amine is partially delocalized into the electron-rich heteroaromatic system. This delocalization dampens its nucleophilicity, making the initial condensation with aldehydes or ketones sluggish. Furthermore, the electron-rich nature of the benzofuran ring makes the substrate susceptible to unwanted side reactions, such as oxidation or electrophilic aromatic substitution, if harsh conditions are employed.

Reductive amination is the most robust method for N-alkylation of these scaffolds[1]. To achieve high yields, the reaction must be carefully orchestrated to favor imine/iminium formation prior to the introduction of the reducing agent. This prevents the premature reduction of the aldehyde to its corresponding primary alcohol—a common competitive side reaction.

Reaction Pathway Visualization

The following workflow illustrates the mechanistic pathway, highlighting the critical intermediate stages where experimental control is paramount.

ReductiveAmination A 1. Nucleophilic Attack Benzofuran-3-amine + Aldehyde B 2. Hemiaminal Formation A->B C 3. Dehydration (AcOH Catalyzed) B->C D 4. Iminium Ion Intermediate C->D -H2O E 5. Hydride Reduction (NaBH(OAc)3) D->E Irreversible

Mechanistic pathway of benzofuran-3-amine reductive amination.

Reagent Selection & Causality

The choice of reducing agent is the primary determinant of chemoselectivity in this workflow. While aggressive hydrides like sodium borohydride (


) can be used in stepwise protocols or specialized deep eutectic solvents[2], they often lead to poor chemoselectivity in one-pot reactions by rapidly reducing the unreacted aldehyde. Specialized borane complexes, such as 

, offer mild alternatives and are frequently used in niche applications like the labeling of complex sugar chains[3].

For the functionalization of benzofuran-3-amine, Sodium Triacetoxyborohydride (STAB,


)  is the industry standard. The electron-withdrawing acetate ligands significantly reduce the hydridic character of the boron atom. Consequently, STAB is unreactive toward most aldehydes and ketones but remains sufficiently potent to reduce the highly electrophilic, protonated iminium intermediate.
Comparative Analysis of Reducing Agents
Reducing AgentTypical SolventAcid RequirementRelative ReactivityChemoselectivity (Imine vs. Carbonyl)Recommended Use Case for Benzofurans

DCE, THF, DCMRequired (AcOH)MildExcellentOptimal: Standard one-pot protocol for heteroaromatic amines.

MeOH,

Required (AcOH)ModerateGoodAcid-sensitive substrates; requires caution due to toxic HCN generation.

EtOH, MeOHNoneStrongPoorStepwise reactions where the imine is fully isolated prior to reduction[2].

MeOH/

NoneMildModerateSpecialized labeling or when aqueous tolerance is required[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable checkpoints to ensure the reaction is proceeding as intended before advancing to the next step.

Materials Required
  • Amine: Benzofuran-3-amine (1.0 equiv, typically 1.0 mmol)

  • Electrophile: Target Aldehyde (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Catalyst: Glacial Acetic Acid (AcOH) (1.2 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

  • Atmosphere: Argon or Nitrogen gas

Step-by-Step Methodology

Step 1: System Preparation and Condensation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon. Causality: Benzofuran-3-amines can be sensitive to atmospheric oxidation; inert conditions preserve the integrity of the starting material.

  • Dissolve benzofuran-3-amine (1.0 mmol) in 5.0 mL of anhydrous DCE.

  • Add the aldehyde (1.1 mmol) to the stirring solution at room temperature.

  • Validation Checkpoint 1: Monitor by TLC (typically Hexanes/EtOAc). The reaction mixture may undergo a slight color shift (often yellowing) as the hemiaminal begins to form.

Step 2: Acid-Catalyzed Iminium Formation

  • Add glacial acetic acid (1.2 mmol) dropwise to the reaction mixture. Causality: The acid protonates the hemiaminal hydroxyl group, turning it into a superior leaving group (

    
    ) and driving the equilibrium toward the highly electrophilic iminium ion.
    
  • Stir the mixture at room temperature for 1 to 2 hours.

  • Validation Checkpoint 2: TLC analysis should confirm the near-complete consumption of the starting amine and the appearance of a new, less polar spot corresponding to the imine intermediate. Do not proceed until imine formation is maximized.

Step 3: Chemoselective Reduction

  • Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the hydride transfer and further suppresses any background reduction of the free aldehyde.

  • Add

    
     (1.5 mmol) portion-wise over 10 minutes.
    
  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 to 12 hours.

  • Validation Checkpoint 3: Mild gas evolution (

    
    ) may be observed initially as the hydride reacts with excess acetic acid. This is a visual confirmation of reagent viability. Final TLC or LC-MS should show the disappearance of the imine mass/spot and the emergence of the secondary amine product.
    

Step 4: Quenching and Isolation

  • Quench the reaction carefully by adding 5.0 mL of saturated aqueous

    
    . Causality: The weak base neutralizes the acetic acid and safely decomposes any residual borohydride species, preventing side reactions during solvent evaporation.
    
  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Analytical Validation

  • Over-alkylation (Tertiary Amine Formation): If dialkylation is observed, it indicates that the secondary amine product is competing with the starting material for the aldehyde. Solution: Reduce the equivalents of the aldehyde to 0.95 and ensure strict pre-formation of the imine before adding STAB.

  • Incomplete Conversion: If the starting amine persists, the nucleophilic attack may be sterically hindered. Solution: Switch the solvent to anhydrous THF and add a dehydrating agent (e.g., 4Å molecular sieves or

    
    ) to forcefully drive the dehydration step prior to reduction.
    
  • Aldehyde Reduction: If the primary alcohol of the aldehyde is detected, the STAB was added too early, or the aldehyde is exceptionally electrophilic. Solution: Allow a longer stirring time during Step 2 (Imine Formation) before adding the reducing agent.

References

  • (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine - Smolecule. Smolecule.
  • Deep Eutectic Solvents as à-la-Carte Medium for Transition-Metal-C
  • Efficient Synthesis of New Polyfunctionalized Thiadiazaacenaphthylenes from Imidazo[1,2-a]pyridines | Request PDF - ResearchGate.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The benzofuran ring system is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics, including kinase inhibitors and anti-inflammatory agents. Functionalization at the C5 position of the benzofuran core is highly sought after in drug development. 5-Bromobenzofuran and its derivatives (e.g., 2-acetyl-5-bromobenzofuran and methyl 5-bromobenzofuran-2-carboxylate) serve as exceptional electrophilic substrates for Palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive, self-validating guide to executing Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig couplings on the 5-bromobenzofuran scaffold. By understanding the mechanistic causality behind reagent selection, researchers can seamlessly scale these protocols from discovery to process chemistry.

Mechanistic Causality & Reaction Design

The reactivity of 5-bromobenzofuran is dictated by the electron density of the fused bicyclic system. The C5-Br bond undergoes oxidative addition with Pd(0) species readily, though it requires precise ligand and solvent pairing to prevent competitive side reactions like protodehalogenation or catalyst degradation.

  • Oxidative Addition: The rate-determining step where the active Pd(0) catalyst inserts into the C5-Br bond.

  • Transmetalation / Olefin Insertion: In Suzuki couplings, a base is required to form a reactive boronate complex, facilitating transmetalation. In Heck reactions, the olefin coordinates and inserts into the Pd-C bond.

  • Reductive Elimination: The final step that forms the new C-C or C-N bond, releasing the functionalized benzofuran and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(5-Benzofuranyl)(Br)L2] Pd0->OxAdd 5-Bromobenzofuran TransMet Transmetalation / Insertion [Pd(II)(5-Benzofuranyl)(R)L2] OxAdd->TransMet Boronic Acid / Olefin RedElim Reductive Elimination Product Formation TransMet->RedElim Base / Heat RedElim->Pd0 Release of C5-Substituted Benzofuran

General Pd-catalyzed cross-coupling catalytic cycle for 5-bromobenzofuran.

Key Cross-Coupling Modalities

Suzuki-Miyaura Coupling

The Suzuki coupling of 5-bromobenzofuran with arylboronic acids is highly efficient. Recent advancements emphasize green chemistry, utilizing water as a solvent under microwave irradiation[1]. Phosphine-free precatalysts (e.g., benzothiazole- or quinoline-based Pd(II) complexes) have demonstrated excellent efficacy[2]. Causality: Utilizing phosphine-free systems in aqueous media bypasses the toxicity and air-sensitivity of traditional phosphine ligands, while the high dielectric constant of water under microwave heating accelerates the reaction rate.

Mizoroki-Heck Vinylation

The Heck coupling of 2-acetyl-5-bromobenzofuran with terminal olefins (e.g., styrene) requires specific additives for success. The addition of tetrabutylammonium bromide (TBAB) is experimentally critical[3]. Causality: TBAB acts as a phase-transfer catalyst and stabilizes colloidal palladium nanoparticles. Without TBAB, the high temperatures required for


-hydride elimination cause the active palladium to aggregate and precipitate as inactive "Pd black," leading to stalled reactions and poor yields. Furthermore, highly polar solvents like DMF are mandatory; non-polar solvents like toluene yield negligible conversions due to the insolubility of the ionic intermediates[4].
Buchwald-Hartwig Amination

C-N bond formation at the C5 position allows for the synthesis of benzofurylamines. This typically requires strong bases (like NaOtBu) and specialized dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos) to facilitate the sterically demanding reductive elimination of the amine product[5].

Quantitative Data Summary

The following table synthesizes expected yields and optimized parameters based on established literature for 5-bromobenzofuran derivatives.

Reaction TypeSubstrateCoupling PartnerCatalyst System & ConditionsExpected Yield
Suzuki Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidQuinoline-Pd(II) (0.1 mol%), Toluene/Cs₂CO₃, MW (25 min)96%
Suzuki 2-Acetyl-5-bromobenzofuranArylboronic acidsBenzothiazole-Pd(II), Water, Air, MW (10-15 min)85–95%
Heck 2-Acetyl-5-bromobenzofuranStyrenePd(II) complex, DMF, TBAB, Et₃N, MW (5 min)88%
Heck 2-Acetyl-5-bromobenzofuranStyrenePd(II) complex, DMF, TBAB, Et₃N, Thermal (130 °C, 1.5 h)82%

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling in Aqueous Media

This protocol is optimized for high throughput and minimal environmental impact.

  • Reagent Setup: In a 10 mL microwave-safe reaction vial, add 2-acetyl-5-bromobenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the Pd(II) precatalyst (e.g., 0.1 mol%).

    • Causality Check: Maintaining a low catalyst loading (<0.5 mol%) prevents excessive heavy metal contamination in the final product, a critical parameter for pharmaceutical intermediates.

  • Solvent & Degassing: Add 3 mL of deionized water. Degas the heterogeneous mixture by sparging with Argon for 5 minutes.

    • Causality Check: Although some phosphine-free complexes tolerate air, degassing is mandatory to prevent the oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification.

  • Activation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes.

  • Workup: Cool the vial to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to isolate the pure biaryl benzofuran.

Protocol B: Heck Vinylation with TBAB Stabilization

This protocol is designed to prevent catalyst deactivation during high-temperature vinylations.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-acetyl-5-bromobenzofuran (1.0 mmol), styrene (1.5 mmol), and TBAB (0.6 mmol).

  • Catalyst & Base: Add the Palladium catalyst (1.0 mol%) and Triethylamine (Et₃N, 3.0 mmol).

    • Causality Check: Et₃N serves a dual purpose: it acts as the base to neutralize the HBr byproduct generated during the reaction, and it acts as a mild reducing agent to generate the active Pd(0) species from Pd(II) precursors.

  • Solvent: Add 3 mL of anhydrous DMF.

  • Thermal Heating: Stir the mixture at 130 °C under an inert atmosphere for 1.5 hours. Monitor conversion via TLC or GC-MS.

  • Quench & Workup: Cool to room temperature and quench with 10 mL of distilled water. Extract with EtOAc (3 x 15 mL). Wash the organic layer thoroughly with water (3 x 10 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the target alkene via silica gel chromatography.

Workflow Step1 1. Reagent Setup Substrate, Partner, Base Step2 2. Catalyst & Solvent Add Pd, Additive, Degas Step1->Step2 Step3 3. Activation Microwave or Thermal Step2->Step3 Step4 4. Quench & Extract Liquid-Liquid Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Standardized experimental workflow for Pd-catalyzed cross-coupling of 5-bromobenzofuran.

References

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation Arkivoc URL: [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids ResearchGate URL:[Link]

  • Supporting Information: Diversification of α-CF3-β-TMS-alcohols (Buchwald-Hartwig Amination Context) The Royal Society of Chemistry URL:[Link]

Sources

Buchwald-Hartwig amination of 5-bromo-2,3-dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromo-2,3-dihydrobenzofuran Derivatives

Part 1: Abstract & Strategic Overview

The Challenge: 5-bromo-2,3-dihydrobenzofuran represents a "privileged scaffold" in medicinal chemistry, frequently appearing in melatonin receptor agonists (e.g., Ramelteon analogs) and kinase inhibitors. However, chemically, it presents a specific challenge: it is an electron-rich aryl halide . The oxygen atom at position 1 donates electron density into the benzene ring (specifically to the para C-5 position), rendering the C-Br bond less electrophilic.

The Consequence: Standard catalytic cycles often stall at the Oxidative Addition (OA) step because the nucleophilic Pd(0) species struggles to insert into the electron-rich C-Br bond. Furthermore, if the coupling amine is also electron-rich (e.g., morpholine, piperazine), the subsequent Reductive Elimination (RE) can be kinetically sluggish without the correct ligand steric bulk to "squeeze" the product out.

The Solution: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are electron-rich (facilitating OA) and sterically bulky (accelerating RE), ensuring a high-turnover catalytic cycle specifically for this scaffold.

Part 2: Mechanistic Insight & Catalyst Selection

To guarantee reproducibility, we must move beyond "recipe following" to "mechanistic control."

The Critical Variables
VariableRecommendationMechanistic Rationale
Ligand RuPhos (for 2° amines) BrettPhos (for 1° amines)RuPhos: Its bulk promotes reductive elimination of sterically hindered secondary amines. BrettPhos: Optimized to prevent catalyst poisoning by primary amines.
Pd Source Pd-G4 Precatalysts Eliminates the induction period and the variable reduction of Pd(II) to Pd(0). Ensures 1:1 Pd:Ligand stoichiometry.
Base NaOtBu (Standard) LHMDS (Sensitive)NaOtBu provides fast deprotonation. LHMDS is used if the substrate contains base-sensitive esters or nitriles.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often suppress hydrodehalogenation side-reactions common with electron-rich halides.
Mechanistic Pathway Visualization

The following diagram illustrates the specific bottlenecks for 5-bromo-2,3-dihydrobenzofuran (Ar-Br) and how the chosen ligands overcome them.

BuchwaldMechanism cluster_warning CRITICAL CONTROL POINT PreCat Pd-G4 Precatalyst (Air Stable) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (OA) (Rate Limiting for e- rich Ar-Br) ActiveCat->OxAdd + 5-bromo-2,3-dihydrobenzofuran Complex1 L-Pd(II)-Ar(Br) OxAdd->Complex1 LigandEx Amine Coordination & Deprotonation (Base) Complex1->LigandEx + Amine + NaOtBu Complex2 L-Pd(II)-Ar(N-R) LigandEx->Complex2 RedElim Reductive Elimination (RE) (Driven by Ligand Bulk) Complex2->RedElim RedElim->ActiveCat Regeneration Product 5-Amino-2,3-dihydrobenzofuran RedElim->Product

Caption: Figure 1. Catalytic cycle highlighting Oxidative Addition as the critical control point for electron-rich dihydrobenzofuran substrates.

Part 3: Standardized Experimental Protocols

Protocol A: Coupling with Secondary Amines (e.g., Morpholine, Piperazines)

Recommended for: High-yield synthesis of tertiary amine derivatives.

Reagents:

  • Substrate: 5-bromo-2,3-dihydrobenzofuran (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Glassware Prep: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • 5-bromo-2,3-dihydrobenzofuran (199 mg, 1.0 mmol)

    • NaOtBu (144 mg, 1.5 mmol)

    • RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%)

    • Note: If using traditional Pd2(dba)3/Ligand, add Pd source and RuPhos (1:2 ratio) here.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1]

  • Liquids Addition:

    • Add Anhydrous Toluene (5.0 mL) via syringe.

    • Add Morpholine (105 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800 rpm) for 2–4 hours.

    • Monitoring: Check by LCMS or TLC (Hex/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the amine product is usually more polar/fluorescent.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Protocol B: Coupling with Primary Amines (e.g., Anilines, Alkyl amines)

Recommended for: Synthesis of secondary amine derivatives. Requires tighter control to prevent double-arylation.

Modifications from Protocol A:

  • Catalyst: Substitute RuPhos Pd G4 with BrettPhos Pd G4 (2.0 mol%).

  • Solvent: 1,4-Dioxane is often superior for primary amines.

  • Temperature: Increase to 100°C .

Part 4: Optimization & Troubleshooting Matrix

Use this decision tree to resolve common failure modes.

Troubleshooting Start Reaction Analysis (LCMS) Result1 SM Remaining (Low Conversion) Start->Result1 Result2 Dehalogenation (Ar-Br -> Ar-H) Start->Result2 Result3 Double Arylation (Ar-N-Ar) Start->Result3 Fix1 Issue: Failed Oxidative Addition Fix: Switch to tBuXPhos or Increase Temp to 110°C Result1->Fix1 Fix2 Issue: Hydride Source Present Fix: Use strictly anhydrous solvent Switch solvent to t-Amyl Alcohol Result2->Fix2 Fix3 Issue: Product Inhibition Fix: Use BrettPhos Increase Amine:ArBr ratio to 1.5:1 Result3->Fix3

Caption: Figure 2. Troubleshooting logic flow based on LCMS analysis of crude reaction mixture.

Detailed Troubleshooting Table:

ObservationRoot CauseCorrective Action
0% Conversion Catalyst poisoning or O2 leak.Ensure Argon purge is robust. Phosphines oxidize rapidly in solution. Use fresh precatalyst.
Product + Ar-H Hydrodehalogenation.Toluene may be acting as a hydride source. Switch to t-Amyl Alcohol or DME . Ensure NaOtBu is dry.
Low Yield (Sticky) Pd coordination to product.Add a "scavenger" step: Stir crude mixture with N-acetylcysteine or commercial Pd-scavenging silica before column.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Green, R. A., & Hartwig, J. F. (2014).[2] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[2][3] Organic Letters, 16(17), 4388–4391. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7] Reaction intermediates and structure-activity relationships.[4][6][8][9] Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts. Chemical Science, 4, 916-920. Link

  • BenchChem Application Notes. (2025). RuPhos for C-O and C-N Coupling of Phenols/Amines with Aryl Halides. Link

Sources

Application Note: Strategies for Incorporating Dihydrobenzofuran Scaffolds into GPCR Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Power of Conformational Restriction

In medicinal chemistry, the 2,3-dihydrobenzofuran (DHB) core is recognized as a highly privileged heterocyclic scaffold[1]. When designing ligands for G-protein coupled receptors (GPCRs), achieving high subtype selectivity is notoriously difficult due to the high amino acid sequence homology within receptor subfamilies (e.g., the 5-HT2 or Cannabinoid receptor families).

The incorporation of a DHB scaffold serves as a powerful bioisosteric replacement for flexible alkoxy-aromatic systems, such as isopropyl phenyl ethers. By locking the oxygen lone pairs and the alkyl chain into a rigid five-membered ring, the ligand suffers a significantly lower entropic penalty upon binding to the GPCR orthosteric site[2]. This conformational restriction forces the molecule into a specific vector space, drastically enhancing binding affinity and filtering out off-target interactions.

Workflow A Flexible Lead (e.g., Isopropyl Ether) B Conformational Restriction A->B C Dihydrobenzofuran Scaffold B->C D Enhanced GPCR Selectivity C->D

Fig 1. Logical workflow of applying conformational restriction to achieve GPCR subtype selectivity.
Proven Applications in GPCR Targeting
  • 5-HT2C Agonists: Constraining an isopropyl phenyl ether into a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold yielded highly selective 5-HT2C agonists. This selectivity is critical, as off-target activation of 5-HT2B causes cardiac valvulopathy, while 5-HT2A activation induces hallucinogenic effects[2].

  • Cannabinoid Receptor 2 (CB2) Agonists: Chiral 2,3-dihydro-1-benzofuran derivatives have been developed as potent, selective CB2 agonists capable of reversing neuropathic pain without triggering the psychoactive effects associated with CB1 activation[3][4].

  • Histamine H3/H4 Modulators: Appending piperazine moieties to the DHB core generates potent human H3R antagonists (with

    
     up to 8.4) and H4R partial agonists, depending on the N-substitution pattern[5][6].
    

Synthetic Methodologies for DHB Construction

To successfully incorporate the DHB core, the synthetic route must be chosen based on the stereochemical requirements of the target GPCR.

Synthesis Root Dihydrobenzofuran Synthesis M1 Claisen Rearrangement & Cyclization Root->M1 M2 [4+1] Annulation (Organocatalytic) Root->M2 O1 2,2-Dimethyl-DHB (Achiral) M1->O1 O2 Functionalized DHB (Chiral/Diastereoselective) M2->O2

Fig 2. Divergent synthetic strategies for constructing achiral and chiral dihydrobenzofuran cores.
Protocol A: Microwave-Assisted Claisen Rearrangement (Achiral 2,2-dimethyl DHBs)

Causality & Principle: The classical synthesis of the 2,2-dimethyl-DHB core relies on a [3,3]-sigmatropic Claisen rearrangement. Using microwave irradiation ensures rapid, uniform kinetic heating, which drives the thermodynamically demanding rearrangement to completion in minutes while suppressing the formation of tar and decomposition byproducts[2].

Step-by-Step Procedure:

  • O-Alkylation: Dissolve the substituted phenol (1.0 eq) in anhydrous DMF. Add

    
     (2.0 eq) and 3-chloro-2-methylpropene (1.2 eq). Stir at 80°C for 4 hours. Extract with EtOAc and wash with brine to isolate the methallyl ether.
    
  • Microwave Rearrangement: Dissolve the purified ether in N,N-diethylaniline. Irradiate in a sealed microwave reactor at 200°C for 15–20 minutes to yield the ortho-methallyl phenol.

  • Acid-Promoted Cyclization: Dissolve the intermediate in neat formic acid and reflux for 2 hours.

    • Expert Insight: Formic acid is chosen over stronger mineral acids to prevent the intermolecular polymerization of the alkene intermediate, favoring intramolecular 5-exo-trig cyclization.

  • Self-Validation & QC: Monitor the cyclization via

    
     NMR. The successful formation of the DHB core is self-validated by the disappearance of the alkene protons and the emergence of a sharp, diagnostic gem-dimethyl singlet at ~1.45 ppm.
    
Protocol B: Organocatalytic[4+1] Annulation (Chiral DHBs)

Causality & Principle: For targets like CB2, where enantiomeric discrimination dictates functional activity (e.g., the S-enantiomer is active)[3], asymmetric synthesis is mandatory. An aggregation-induced [4+1] annulation using sulfur ylides provides excellent stereocontrol[7].

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine chiral salicyl N-phosphonyl imine (1.0 eq) and the target sulfur ylide (1.2 eq).

  • Solvent Modulation: Suspend the mixture in a precisely calibrated THF/EtOH cosolvent system (typically 1:1 v/v).

    • Expert Insight: Modulating the solvent polarity directly dictates the aggregation state of the chiral intermediates, progressively improving the diastereomeric ratio as polarity increases[7].

  • Self-Validation & QC: Analyze the crude product using chiral HPLC. Use Dynamic Light Scattering (DLS) on the reaction mixture to confirm the formation of chiral aggregates (particle size ~100-200 nm), validating the aggregation-induced mechanism[7].

Pharmacological Validation: GPCR Functional Assays

Binding affinity (


) alone cannot distinguish between an agonist and an antagonist. To validate the functional outcome of the synthesized DHB ligands, a direct measure of G-protein coupling is required.

Signaling L DHB Ligand (Agonist/Antagonist) R GPCR Target (5-HT2C, CB2, H3R) L->R Binds Orthosteric Site G G-Protein Coupling (Gq or Gi/o) R->G Conformational Shift E Effector Modulation (cAMP / Ca2+) G->E Signal Transduction

Fig 3. GPCR signal transduction pathway modulated by dihydrobenzofuran-based ligands.
Protocol C: Binding Assay (Self-Validating System)

Causality & Principle: Upon GPCR activation, the Gngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 subunit exchanges GDP for GTP. By supplying 

—a radiolabeled, non-hydrolyzable GTP analog—the G-protein is permanently trapped in its active state. This provides a direct, amplification-free quantification of ligand efficacy.

Step-by-Step Procedure:

  • Membrane Preparation: Resuspend Chinese Hamster Ovary (CHO) cell membranes expressing the target GPCR (e.g., hCB2 or h5-HT2C) in assay buffer (50 mM Tris-HCl, 3 mM

    
    , 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
    
  • GDP Supplementation (Critical Step): Add 10

    
    M GDP to the assay buffer.
    
    • Expert Insight: GPCRs exhibit constitutive (basal) activity. Excess GDP forces unoccupied receptors into the inactive state, artificially lowering the basal signal floor. This dramatically increases the signal-to-noise ratio, allowing for the precise calculation of

      
       values.
      
  • Incubation: In a 96-well plate, combine 10

    
    g of membrane protein, the DHB ligand (10-point dose-response curve, 
    
    
    
    to
    
    
    M), and 0.1 nM
    
    
    . Incubate at 30°C for 60 minutes.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Self-Validation & QC:

    • Positive Control: Include a known full agonist (e.g., CP55,940 for CB2) to define the 100%

      
       ceiling.
      
    • Negative Control: Include a known inverse agonist to define the absolute assay floor.

    • Antagonist Validation: If the DHB ligand shows no stimulation above baseline, co-incubate it with the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       concentration of the reference agonist. A true antagonist will right-shift the agonist's dose-response curve without altering basal binding[8].
      

Quantitative Data Synthesis

The structural tuning of the DHB core directly dictates the pharmacological profile across various GPCR classes. The table below summarizes benchmark quantitative data from optimized DHB ligands.

Target GPCRScaffold ModificationFunctional OutcomeQuantitative MetricKey Pharmacological Advantage
5-HT2C 2,2-dimethyl-DHBFull Agonist

= 71 nM
>100-fold selectivity over 5-HT2A (

= 7190 nM), avoiding hallucinogenic liability[2].
CB2 Chiral 2-substituted DHBFull AgonistHigh PotencyReverses neuropathic pain selectively without CB1-mediated CNS side effects[3].
H3R DHB-piperazine (N-allyl)Antagonist

= 8.4
Exceptional binding affinity with zero intrinsic activity (assessed via BRET)[5].
GPR119 DHB-piperidineAgonistHigh PotencyFavorable metabolic stability and PXR profile for Type 2 Diabetes management[9].

References

1.2 2.3 3.5 4.1 5.7 6.9 7.8

Sources

Application Note: Strategic Functionalization of the C5-Bromo Position in Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Strategic Value

The benzofuran ring system is a privileged scaffold in medicinal chemistry, frequently embedded in therapeutic agents targeting neurological disorders, oncology, and infectious diseases. Functionalization at the C5 position is a critical vector for Structure-Activity Relationship (SAR) expansion. The C5-bromo benzofuran moiety serves as an exceptionally versatile electrophilic handle, enabling rapid molecular diversification through transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive, self-validating framework for executing high-yielding functionalizations at the C5-bromo position—specifically focusing on Suzuki-Miyaura arylations and Buchwald-Hartwig aminations—while emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Causality & Pathway Design

The functionalization of 5-bromobenzofurans relies fundamentally on the ability of a Palladium(0) active species to undergo oxidative addition into the C(sp2)–Br bond.

  • Why the C5-Bromo Handle? The carbon-bromine bond at the C5 position is highly reactive toward Pd(0) insertion due to its lower bond dissociation energy compared to C-Cl bonds. This allows for chemoselective functionalization even if chlorinated substituents are present elsewhere on the scaffold[1].

  • Catalyst & Ligand Causality: Modern protocols utilize Pd(II) precatalysts (such as Pd(OAc)₂ or specialized quinoline-based Pd(II)-complexes) which are reduced in situ to the active Pd(0) species[2]. For aminations, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, t-BuBrettPhos) are strictly required. The electron-rich nature accelerates the oxidative addition into the C5-Br bond, while the steric bulk forces the necessary spatial proximity to drive the challenging reductive elimination step[3].

  • Base Activation: In Suzuki couplings, bases like Cs₂CO₃ are critical. The large cesium counterion enhances the solubility and nucleophilicity of the intermediate boronate complex, driving the transmetalation step forward[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd 5-Bromo-benzofuran PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Transmet Transmetalation (Boronic Acid / Amine) PdII->Transmet Base / Nucleophile PdII_New Pd(II) Complex (Ar-Pd-Nu) Transmet->PdII_New RedElim Reductive Elimination (C5-Nu Bond Formation) PdII_New->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Functionalized Benzofuran RedElim->Product

Caption: Palladium-catalyzed cross-coupling catalytic cycle at the C5-bromo position.

Quantitative Benchmarks

The following table summarizes expected yields and conditions for the functionalization of 5-bromobenzofuran derivatives, establishing a baseline for experimental validation.

SubstrateCoupling PartnerReaction TypeCatalyst / LigandConditionsYield
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidSuzuki-MiyauraPd(II)-complex (0.1 mol%)Toluene/Cs₂CO₃, MW 150°C, 23 min97%
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidSuzuki-MiyauraPd(II)-complex (0.1 mol%)Toluene/Cs₂CO₃, MW 150°C, 25 min96%
5-Bromobenzofuran derivativeCarbazole (Amine)Buchwald-HartwigPd₂(dba)₃ / t-BuBrettPhosToluene/NaOtBu, 110°C, 12 h>95%
5-Bromobenzofuran derivativePhenothiazineBuchwald-HartwigPd₂(dba)₃ / XPhosToluene/NaOtBu, 110°C, 12 h99%

Data synthesized from established microwave-assisted Suzuki protocols[2] and Buchwald-Hartwig amination studies on benzofuran systems[3].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Arylation

This protocol leverages microwave irradiation to drastically reduce reaction times and suppress protodehalogenation side-reactions[4].

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the 5-bromobenzofuran derivative (1.0 equiv, e.g., 1.0 mmol) and the arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add the Pd(II) precatalyst (0.1–1.0 mol%) and Cs₂CO₃ (2.0 equiv). Causality Note: Cs₂CO₃ is strictly preferred over K₂CO₃ in non-polar solvents due to the "cesium effect," which provides a highly reactive, naked carbonate anion to activate the boronic acid.

  • Solvent Introduction & Degassing: Add 3.0 mL of Toluene. Seal the vial with a crimp cap. Degas the mixture by sparging with ultra-pure Argon for 5 minutes. Causality Note: Oxygen rapidly oxidizes the electron-rich Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 150 °C for 25 minutes (200 W limit).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with deionized water (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-arylbenzofuran product.

Protocol B: Buchwald-Hartwig Amination at C5

Amination of the C5-bromo position requires rigorous exclusion of moisture and the use of strong alkoxide bases to deprotonate the incoming amine[3].

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with the 5-bromobenzofuran derivative (1.0 equiv), the secondary amine (1.2 equiv), Pd₂(dba)₃ (2.0 mol%), XPhos (4.0 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the bromide). Seal the flask and remove it from the glovebox.

  • Thermal Activation: Stir the reaction mixture at 110 °C in a pre-heated oil bath for 12 hours. Causality Note: The elevated temperature is required to overcome the high activation energy barrier of the reductive elimination step when forming C(sp2)–N bonds.

  • Quench & Extraction: Cool to room temperature. Quench the remaining base by filtering the mixture through a short pad of Celite, eluting with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add 5-Br-Benzofuran, Pd-Catalyst, Ligand Start->Reagents Solvent Degassed Solvent & Base Addition Reagents->Solvent Heat Microwave / Thermal Heating Solvent->Heat TLC TLC / LC-MS Conversion Check Heat->TLC TLC->Heat Incomplete Quench Quench & Extract (EtOAc / H2O) TLC->Quench >95% Conversion Purify Column Chromatography (Silica Gel) Quench->Purify Validate NMR & HRMS Validation Purify->Validate

Caption: Step-by-step experimental workflow and self-validation checkpoints.

Troubleshooting & Self-Validation System

To ensure scientific integrity, every protocol must act as a self-validating system. Monitor the reaction via LC-MS and apply the following diagnostic matrix:

  • Observation: High recovery of starting 5-bromobenzofuran; no product formed.

    • Mechanistic Cause: Failure of the oxidative addition step or complete catalyst oxidation.

    • Validation Action: Verify the integrity of the Argon line. If degassing was sufficient, the ligand may not be electron-rich enough. Switch from PPh₃ to a dialkylbiaryl phosphine like SPhos or XPhos.

  • Observation: Complete consumption of 5-bromobenzofuran, but the primary product is the debrominated benzofuran (protodehalogenation).

    • Mechanistic Cause: The Pd(II) intermediate is undergoing protonation rather than transmetalation.

    • Validation Action: Ensure the boronic acid/amine is not sterically hindered to the point of preventing transmetalation. In aminations, ensure the solvent is strictly anhydrous, as moisture reacts with the strong base (NaOtBu) to generate hydroxide, which can lead to off-target reduction.

  • Observation: Formation of biaryl homocoupling products (e.g., biphenyl from phenylboronic acid).

    • Mechanistic Cause: Oxygen contamination acts as an oxidant, promoting the homocoupling of the boronic acid.

    • Validation Action: Repeat the freeze-pump-thaw degassing procedure at least three times prior to heating.

References

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex Source: ResearchGate / ARKAT-USA, Inc. URL:[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PubMed Central (PMC) / Journal of Organic Chemistry URL:[Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (3S)-benzofuran-3-amine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for the synthesis of enantiopure (3S)-benzofuran-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. The inherent lability of the stereocenter at the C3 position presents a significant synthetic challenge. This guide provides in-depth technical information, troubleshooting advice, and optimized protocols to help you prevent racemization and achieve high enantiomeric excess (% ee) in your reactions.

Section 1: Understanding the Root Cause: The Mechanism of Racemization

The primary challenge in handling (3S)-benzofuran-3-amine is the susceptibility of the C3 proton to abstraction under both acidic and basic conditions. The loss of this proton generates a planar, achiral enamine or imine intermediate, which upon re-protonation can lead to a racemic or partially racemized mixture.

Key Mechanistic Drivers:

  • Proton Lability: The proton at the C3 position is benzylic and alpha to an amine, making it acidic and susceptible to removal.

  • Formation of Achiral Intermediates: Abstraction of the C3 proton leads to the formation of a resonance-stabilized, planar achiral intermediate. Reprotonation can occur from either face with equal probability, leading to racemization.

  • Influence of pH: Both strong acids and strong bases can catalyze this process.[1][2] Acidic conditions can protonate the furan oxygen, increasing the acidity of the C3 proton. Basic conditions can directly deprotonate the C3 position. Studies on amino acids have shown that D/L values increase with rising pH, particularly above pH 9.[1][2]

Below is a diagram illustrating the proposed mechanism for racemization under basic or acidic conditions.

Racemization_Mechanism cluster_S (3S)-Amine cluster_Intermediate Achiral Intermediate cluster_Racemic Racemic Mixture S_Amine (3S)-Benzofuran-3-amine Intermediate Planar Enamine/Imine (Loss of Chirality) S_Amine->Intermediate H+ abstraction (Base or Acid catalysis) Racemate (3R/3S)-Benzofuran-3-amine Intermediate->Racemate Re-protonation (Non-stereoselective) Troubleshooting_Workflow cluster_deprotection Deprotection Issues cluster_workup Workup & Purification Issues cluster_protection Protection & Stability Issues Start Low % ee Detected CheckStep At which step was ee erosion observed? Start->CheckStep Deprotection N-Deprotection CheckStep->Deprotection Final Step Workup Workup / Purification CheckStep->Workup Post-Reaction Protection N-Protection / Prior Step CheckStep->Protection Initial / Intermediate Deprotection_Cause Cause: Harsh acidic/basic conditions, prolonged reaction time, high temp. Deprotection->Deprotection_Cause Workup_Cause Cause: Acidic silica gel, non-buffered basic wash. Workup->Workup_Cause Protection_Cause Cause: Strong base during protection, improper storage. Protection->Protection_Cause Deprotection_Sol Solution: 1. Use milder reagents (e.g., (COCl)₂/MeOH). 2. Strict temp control (0 °C). 3. Minimize reaction time. Deprotection_Cause->Deprotection_Sol Workup_Sol Solution: 1. Neutralize silica with Et₃N. 2. Use pH 7 buffer for extractions. 3. Consider crystallization. Workup_Cause->Workup_Sol Protection_Sol Solution: 1. Use weaker base (e.g., NMM). 2. Store as solid at low temp. 3. Re-verify starting material ee. Protection_Cause->Protection_Sol

Sources

Technical Support Center: Optimizing Yield for Chiral Resolution of Benzofuran Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the chiral resolution of benzofuran amines. The content is structured to address common challenges and provide actionable troubleshooting strategies, ensuring both scientific rigor and practical applicability in a laboratory setting.

Introduction to Chiral Resolution of Benzofuran Amines

Benzofuran amines are a critical class of compounds in medicinal chemistry, with many pharmaceuticals containing a chiral amine center.[1][2] The stereochemistry of these amines is often paramount to their biological activity, making efficient chiral resolution a crucial step in drug development.[3][4][5] The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.[][7][8][9] This process leverages the different physical properties of diastereomers, such as solubility, to enable their separation by crystallization.[8][9]

However, achieving high yields and enantiomeric excess (e.e.) can be challenging. This guide provides a structured approach to troubleshooting and optimizing these resolutions.

Diagram: General Workflow for Chiral Resolution

Chiral Resolution Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Crystallization & Separation cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Analysis & Optimization Racemic Benzofuran Amine Racemic Benzofuran Amine Diastereomeric Salt Mixture Diastereomeric Salt Mixture Racemic Benzofuran Amine->Diastereomeric Salt Mixture Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Mixture Solvent Solvent Solvent->Diastereomeric Salt Mixture Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Diastereomeric Salt Mixture->Less Soluble Diastereomer (Solid) Crystallization More Soluble Diastereomer (Mother Liquor) More Soluble Diastereomer (Mother Liquor) Diastereomeric Salt Mixture->More Soluble Diastereomer (Mother Liquor) Filtration Desired Enantiomer Desired Enantiomer Less Soluble Diastereomer (Solid)->Desired Enantiomer Base Treatment Unwanted Enantiomer Unwanted Enantiomer More Soluble Diastereomer (Mother Liquor)->Unwanted Enantiomer Base Treatment Enantiomeric Excess (e.e.) Determination Enantiomeric Excess (e.e.) Determination Desired Enantiomer->Enantiomeric Excess (e.e.) Determination Yield Calculation Yield Calculation Desired Enantiomer->Yield Calculation Racemization & Recycle Racemization & Recycle Unwanted Enantiomer->Racemization & Recycle

Caption: General workflow for the chiral resolution of benzofuran amines.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for my benzofuran amine?

The selection of a resolving agent is often empirical, but a rational approach can increase the chances of success.[10] Chiral acids are used to resolve racemic bases like benzofuran amines.[11]

  • Common Choices: Tartaric acid and its derivatives are the most widely used resolving agents for chiral bases due to their availability and cost-effectiveness.[12][13] Other options include mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid.[8]

  • Structural Considerations: The resolving agent should have a rigid structure to facilitate the formation of well-defined crystalline salts. The acidity of the resolving agent and the basicity of the amine will also influence salt formation.

  • Screening: It is highly recommended to perform a small-scale screening with a variety of resolving agents to identify the one that provides the best crystallinity and separation.

Q2: What is the role of the solvent, and how do I choose the right one?

The solvent is a critical parameter that directly influences the solubilities of the two diastereomeric salts.[14] An ideal solvent will maximize the solubility difference between the diastereomeric pair, allowing for selective crystallization.[14]

  • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., alcohols, ketones, esters, and ethers) is the most effective strategy.[14]

  • Solvent Mixtures: Using solvent mixtures can help to fine-tune the solubility and induce crystallization.[14]

  • Anti-Solvent Technique: An anti-solvent, in which the diastereomeric salts have low solubility, can be gradually added to a solution of the salts to induce precipitation and increase the yield.[14]

Q3: Can the solvent affect which enantiomer crystallizes?

Yes, this phenomenon is known as "chirality switching."[14] In some cases, changing the solvent can reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer to crystallize.[14][15] This is dependent on the specific interactions between the salts and the solvent molecules.[14]

Q4: How do I determine the enantiomeric excess (e.e.) of my resolved amine?

Accurate determination of e.e. is crucial for evaluating the success of the resolution.[16][17] Several analytical techniques can be used:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It separates enantiomers based on their differential interaction with a chiral stationary phase.[17][18]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines, this technique also uses a chiral stationary phase for separation.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.[16][17][18]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form - The diastereomeric salts are too soluble in the chosen solvent.- The concentration is too low.- Concentrate the solution: Carefully remove some of the solvent.- Use an anti-solvent: Gradually add a solvent in which the salts are insoluble.[14]- Lower the temperature: Reduce the crystallization temperature.- Try a different solvent system: Screen for a solvent where the salts are less soluble.[14]
An oil or gum forms ("oiling out") - The crystallization temperature is above the melting point of the diastereomeric salt.- The rate of supersaturation is too high.- Lower the crystallization temperature: This may be below the salt's melting point.[14]- Change the solvent system: A different solvent may favor crystallization.[14]- Slow down the addition of anti-solvent or the cooling rate.
Low yield of the desired diastereomeric salt - The desired salt has significant solubility in the mother liquor.- Optimize solvent and temperature: Screen for solvents that further decrease the solubility of the target salt and use lower final crystallization temperatures.[14]- Use an anti-solvent: This can increase the precipitation of the desired salt.[14]- Recycle the mother liquor: The unwanted enantiomer can potentially be racemized and recycled.[14][19][20]
Low diastereomeric excess (d.e.) of the crystallized salt - The solubilities of the two diastereomeric salts are too similar, leading to co-precipitation.- Formation of a solid solution.- Controlled cooling: A slower cooling rate can improve selectivity.[14]- Recrystallization: Purify the obtained salt, potentially using a different solvent system.[14]- Change the resolving agent: A different agent may lead to a greater solubility difference.[21]- Investigate for solid solution formation: If repeated recrystallizations do not improve purity, a solid solution may have formed.[21]
Formation of a solid solution - The two diastereomers are structurally very similar and can fit into the same crystal lattice.[21]- Change the solvent: Varying the solvent polarity or hydrogen bonding capacity can sometimes break the solid solution.[21]- Change the resolving agent: A structurally different resolving agent is often the most effective solution.[21]- Temperature cycling (annealing): This can sometimes promote phase separation.[21]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic benzofuran amine in a suitable solvent with gentle heating.

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent. It may be necessary to add the resolving agent as a solution in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator. The formation of crystals may take several hours to days.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt and the yield.

Protocol 2: Liberation of the Free Amine
  • Suspension: Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous base solution (e.g., 1M NaOH or NaHCO₃).

  • Extraction: Stir the mixture until all the solid has dissolved. The free amine will be in the organic layer, and the salt of the resolving agent will be in the aqueous layer.

  • Separation: Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Purity Analysis: Determine the enantiomeric excess of the final product.

Advanced Strategies for Yield Optimization

For industrial applications, maximizing the yield of the desired enantiomer is critical. Traditional resolution is limited to a theoretical maximum yield of 50%.[1] To overcome this, the unwanted enantiomer from the mother liquor can be racemized and recycled.

Racemization and Recycle

This process involves converting the unwanted enantiomer back into the racemic mixture, which can then be reintroduced into the resolution process.[1] Racemization of chiral amines can often be achieved under thermal conditions or with the use of a catalyst.[1][19][20]

Diagram: Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Start Resolution Crystals_Form Do crystals form? Start->Crystals_Form Oil_Form Is an oil or gum formed? Crystals_Form->Oil_Form Yes No_Crystals No Crystals: - Concentrate solution - Add anti-solvent - Lower temperature - Change solvent Crystals_Form->No_Crystals No Low_Yield Is the yield low? Oil_Form->Low_Yield No Oiling_Out Oiling Out: - Lower crystallization temp - Change solvent - Slow cooling/anti-solvent addition Oil_Form->Oiling_Out Yes Low_DE Is the d.e. low? Low_Yield->Low_DE No Optimize_Yield Low Yield: - Optimize solvent/temp - Use anti-solvent - Recycle mother liquor Low_Yield->Optimize_Yield Yes Optimize_DE Low d.e.: - Slower cooling - Recrystallize - Change resolving agent Low_DE->Optimize_DE Yes Success Successful Resolution Low_DE->Success No Solid_Solution Does d.e. improve with recrystallization? Change_Strategy Solid Solution: - Change solvent - Change resolving agent - Annealing Solid_Solution->Change_Strategy No Solid_Solution->Success Yes No_Crystals->Start Oiling_Out->Start Optimize_Yield->Start Optimize_DE->Solid_Solution Change_Strategy->Start

Caption: A decision tree for troubleshooting common issues in chiral resolution.

References

  • Determination of enantiomeric excess. (n.d.). University of Bath.
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. (2025). BenchChem.
  • A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis. (2025). BenchChem.
  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru.
  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(42), 9954-9961.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (2025). BenchChem.
  • Strategies for chiral separation: from racem
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022, May 12). MDPI.
  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 642-648.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, April 15). Advances in Engineering.
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemiz
  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry.
  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. (n.d.). In Books.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). PMC.
  • dealing with solid solutions in diastereomeric salt resolution. (2025). BenchChem.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv.
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007, May 4). University of Huddersfield Research Portal.
  • Advancements in chiral crystalliz
  • Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry.
  • Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Chiral resolution by diastereomeric salt crystalliz
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Selecting chiral acids for resolution of amines. (2013, April 29). Sciencemadness Discussion Board.
  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13).
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014, December 9).
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (n.d.).
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • Chiral HPLC Separ
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
  • Chiral recognition with a benzofuran receptor that mimics an oxyanion hole. (2025, August 6).
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
  • A facile approach to the synthesis of chiral 2-substituted benzofurans. (2007, May 11). PubMed.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu.

Sources

Technical Support Center: Stability & Handling of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

[1][2][3]

Part 1: Executive Stability Profile[1][2][3]

Quick Status:

  • Solid State: Stable for >2 years at -20°C under inert atmosphere (Ar/N₂).[1][2][3] Hygroscopic.

  • DMSO Stock (10-30 mM): Stable for 1 week at -20°C. Avoid freeze-thaw cycles.

  • Aqueous Working Solution: Unstable. Prepare immediately before use. Half-life estimated <4 hours at pH > 7.4 due to oxidation and potential racemization.[1][2][3]

Critical Warning: This compound contains a chiral center at the C3 position (benzylic amine). In solution, it is susceptible to racemization under basic conditions and oxidative deamination in the presence of air/light.

Part 2: Technical Deep Dive & Degradation Mechanisms[1][2][3]

To troubleshoot effectively, one must understand why the compound degrades. The molecule possesses three distinct reactive motifs that dictate its stability profile:

  • Primary Amine (C3-NH₂): The primary handle for oxidation.[3] In solution, dissolved oxygen can convert this to a hydroxylamine or imine, especially in protic solvents.

  • Benzylic Chiral Center (C3-H): The hydrogen atom at C3 is "benzylic" (adjacent to the aromatic ring). This makes it more acidic than a typical alkyl proton. Strong bases or prolonged exposure to basic buffers (pH > 8) can remove this proton, leading to a planar intermediate and subsequent racemization (loss of chiral purity).

  • Aryl Bromide: Generally stable under physiological conditions but sensitive to palladium contaminants or UV light (photodebromination).

Visualization: Degradation Pathways

The following diagram illustrates the primary failure modes in solution.

DegradationPathwayscluster_conditionsCritical Risk FactorsCompound(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine(Active)RacemateRacemic Mixture((3R)/(3S) Mix)(Loss of Potency)Compound->Racemate  Base Catalysis (pH > 8)  Temp > 37°COxidationOxidative Products(Imines/N-Oxides)Compound->Oxidation  Dissolved O2  Light ExposureCarbamateCarbamate Salt(Precipitate)Compound->Carbamate  Atmospheric CO2  (Long-term DMSO storage)

Figure 1: Primary degradation pathways. The benzylic position drives racemization, while the primary amine drives oxidation.

Part 3: Troubleshooting Guide (Q&A)

Section A: Solubility & Precipitation[2][3]

Q: I dissolved the compound in DMSO, but upon dilution into PBS (pH 7.4), it precipitated. Why? A: This is a "Crash-Out" event. The free base form of the amine is lipophilic (LogP ~1.84).

  • Mechanism: When you dilute a high-concentration DMSO stock into an aqueous buffer, the solvent power drops drastically.[2][3] If the pH is near the pKa of the amine (estimated ~8-9), a significant portion exists as the neutral free base, which is insoluble in water.

  • Solution:

    • Lower the concentration: Ensure final concentration is <100 µM.

    • Maintain Solubility: Keep 0.5% - 1% DMSO in the final buffer.

    • Acidify slightly: Ensure the buffer pH is below the pKa (e.g., pH 7.0-7.2) to keep the amine protonated (charged) and soluble.

Q: My DMSO stock solution turned yellow after 2 weeks at room temperature. A: This indicates oxidative degradation .

  • Mechanism: Primary amines in DMSO can undergo slow oxidation to imines or N-oxides, often catalyzed by trace impurities in non-sterile DMSO or light exposure.[1][2][3] The yellow color is characteristic of conjugated degradation products (Schiff bases).

  • Corrective Action: Discard the stock. Always store stocks at -20°C or -80°C, protected from light, and use anhydrous, high-purity DMSO (Grade: "Sterile Filtered" or "HPLC Grade").

Section B: Stability & Potency Loss[2][3]

Q: We observed a 50% loss in potency in our chiral bioassay after leaving the solution overnight. A: You are likely observing racemization .

  • Mechanism: The (3S) enantiomer is the active species. If your buffer is slightly basic (pH > 7.5) or the temperature was elevated (37°C incubation for long periods), the benzylic proton at C3 can exchange, converting the pure (3S) form into a 50:50 (racemic) mixture. Since the (3R) enantiomer is likely inactive, your potency drops by half.

  • Validation: Run a Chiral HPLC analysis. If you see a split peak (two enantiomers), racemization has occurred.

Q: Can I use ultrasonic baths to speed up dissolution? A: Proceed with caution.

  • Risk: Ultrasonication generates local hotspots and cavitation bubbles that can generate free radicals. For a halide-containing (Bromine) benzylic amine, this can induce radical degradation or debromination.[1][2][3]

  • Recommendation: Vortexing is safer. If sonication is necessary, use an ice bath and limit it to <30 seconds.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stable Stock Solution

Goal: Create a 10 mM stock stable for storage.

  • Weighing: Weigh the solid quickly. The HCl salt is hygroscopic; the free base is sensitive to CO₂.

  • Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol for long-term storage as it promotes trans-esterification or nucleophilic attacks over time.[1][2][3]

  • Dissolution: Dissolve to reach 10-30 mM. Vortex gently.

  • Aliquot: Divide into single-use aliquots (e.g., 20-50 µL) to prevent freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months (if kept frozen and dark).

Protocol 2: Preparation of Working Solution (Assay Day)

Goal: Dilute for biological assay without precipitation.

  • Thaw: Thaw one DMSO aliquot at room temperature (do not heat).

  • Intermediate Dilution (Optional but Recommended): Dilute 1:10 in the assay buffer to check for immediate precipitation.

  • Final Dilution: Add to the assay plate.

    • Time Limit: Use within 4 hours of dilution.

    • Light: Keep the plate covered with foil.

Data Summary Table: Solubility Limits
SolventSolubility (max)StabilityNotes
DMSO ~30 mg/mLHigh (Cold)Preferred for stock solutions.[1][2][3]
Ethanol ~30 mg/mLModerateGood for immediate use; volatile.
PBS (pH 7.2) <0.5 mg/mLLow (<24h)Prepare fresh. Risk of precipitation.
Water InsolubleVery LowRequires acidification (HCl) to dissolve.

Part 5: Workflow Visualization

WorkflowStartStart: Solid Compound(Store -20°C, Desiccated)SolventChoiceChoose SolventStart->SolventChoiceDMSOAnhydrous DMSO(Stock Solution)SolventChoice->DMSOLong TermEthanolEthanol(Temporary Stock)SolventChoice->EthanolShort TermWaterAqueous Buffer(Direct Dissolution)SolventChoice->WaterAvoidFreezingAliquot & Freeze(-20°C or -80°C)DMSO->FreezingDilutionDilute into Assay Buffer(Keep DMSO < 1%)Ethanol->DilutionPrecipitationSTOP: Precipitation RiskCompound is hydrophobicWater->PrecipitationFreezing->DilutionThawAssayRun Assay(Within 4 Hours)Dilution->Assay

Figure 2: Recommended decision tree for handling and solubilization to maximize stability.[1][2][3]

References

  • Fredriksen, S. B., & Jens, K. J. (2013).[4] Oxidative degradation of aqueous amine solutions. Energy Procedia, 37, 1770-1777.[2][3][4] Retrieved March 1, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine. Retrieved March 1, 2026, from [Link]

Technical Support Center: Overcoming Steric Hindrance in 3-Aminobenzofuran Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of 3-aminobenzofuran derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet formidable obstacle of steric hindrance at the C3-amino position. The unique electronic and structural environment of the 3-aminobenzofuran scaffold, while synthetically valuable, often leads to low yields, failed reactions, and time-consuming optimization cycles.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will explore the root causes of steric hindrance in this specific context and offer a range of solutions, from reagent selection to advanced instrumentation, to help you achieve your synthetic goals efficiently and reliably.

Troubleshooting Guides & FAQs

Section 1: Amide Bond Formation (Acylation)

This is one of the most common derivatization reactions where steric hindrance poses a significant challenge. The proximity of the benzofuran ring system, particularly a substituent at the C2 position, can severely restrict access to the C3-amino group.

Question 1: My standard acylation of a 3-aminobenzofuran with a bulky acyl chloride is failing or giving very low yields (<10%). I'm using a common base like triethylamine (TEA) or pyridine in DCM. What is the underlying issue and how can I resolve it?

Answer: This is a classic case of steric impediment. The lone pair of the nitrogen on the 3-amino group is sterically shielded, which significantly slows the kinetics of nucleophilic attack on the electrophilic acyl chloride. Standard, non-catalytic bases like TEA are often insufficient to promote the reaction under these conditions.

Here are several strategies, starting with the simplest modifications:

Strategy 1.1: Switch to a More Powerful Acylating Agent & Catalyst Instead of acyl chlorides, consider using a more reactive carboxylic acid derivative in conjunction with a potent coupling reagent. These reagents work by forming a highly reactive intermediate that is more susceptible to attack by the hindered amine.

  • Uronium/Aminium-based Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective for sterically demanding couplings.[1][2] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive OAt-active ester.[3] This intermediate is readily attacked by the hindered amine to form the desired amide.[1][4]

Strategy 1.2: Employ Stronger, Non-Nucleophilic Bases Standard amine bases can be sterically bulky themselves. Consider using highly basic, yet sterically hindered and non-nucleophilic, phosphazene bases (e.g., P1-t-Bu or P4-t-Bu).[5][6] These "superbases" can effectively deprotonate the carboxylic acid or facilitate the reaction environment without competing as a nucleophile.[7][8] Their high solubility in organic solvents is an added advantage.[6]

Strategy 1.3: Leverage High-Energy Conditions If reagent modification is insufficient, altering the physical conditions can provide the necessary activation energy to overcome the steric barrier.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants.[9][10] This technique can often drive sluggish, sterically hindered reactions to completion in minutes, whereas they might fail or take many hours under conventional heating.

  • High-Pressure Synthesis: While less common, applying high pressure can force molecules closer together, increasing the frequency of effective collisions and overcoming activation volume barriers in sterically congested transition states.

Section 2: N-Arylation and Cross-Coupling Reactions

Forming a C-N bond between the 3-aminobenzofuran and an aryl group is crucial for many pharmaceutical scaffolds. Traditional methods often fail due to steric hindrance.

Question 2: I am attempting a Buchwald-Hartwig amination to couple my 3-aminobenzofuran with an aryl bromide, but I am seeing no product formation and decomposition of my starting materials. What is going wrong?

Answer: Standard Buchwald-Hartwig conditions may not be optimal for this specific scaffold. The combination of a sterically hindered amine and potentially a hindered aryl halide requires careful selection of the catalyst system (palladium precursor and ligand) and base. The catalytic cycle can be inhibited at several stages, including oxidative addition or reductive elimination, due to steric clash.

Strategy 2.1: Ligand Selection is Critical The choice of phosphine ligand is arguably the most important factor for a successful Buchwald-Hartwig reaction with challenging substrates.[11]

  • Bulky, Electron-Rich Ligands: For sterically hindered substrates, bulky monodentate ligands like XPhos or t-BuXPhos are often superior.[12][13] These ligands promote the formation of a monoligated, highly reactive palladium species that can more easily accommodate bulky substrates in the coordination sphere.

  • Bidentate Ligands: In some cases, bidentate ligands with a wide "bite angle," such as BINAP or DPPF , can also be effective by promoting reductive elimination.[11][14]

Strategy 2.2: Base and Solvent Optimization The base plays a crucial role in the deprotonation of the amine.

  • Bases: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like cesium carbonate (Cs2CO3) can sometimes provide better results, a phenomenon known as the "cesium effect".[15][16]

  • Solvents: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[17]

Strategy 2.3: Consider a Copper-Catalyzed Alternative (Chan-Lam Coupling) If palladium-catalyzed methods fail, copper-catalyzed N-arylation, such as the Chan-Lam coupling, can be an excellent alternative. This reaction often uses arylboronic acids instead of aryl halides and can proceed under milder conditions. Recent methodologies have even demonstrated ligand-free copper-catalyzed N-arylation of 3-aminobenzofurans at room temperature.[15]

Experimental Protocols & Data
Protocol 1: HATU-Mediated Amide Coupling of a Sterically Hindered 3-Aminobenzofuran

This protocol describes a general procedure for the acylation of a 3-aminobenzofuran with a carboxylic acid using HATU.

Materials:

  • 3-Aminobenzofuran derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[3]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the 3-aminobenzofuran derivative (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes typical results for the acylation of a model 3-aminobenzofuran with a bulky carboxylic acid, demonstrating the superiority of modern coupling reagents.

Coupling MethodBaseTemperatureTime (h)Typical Yield
Isobutyl ChloroformateNMM0 °C to RT24< 15%
EDC/HOBtDIPEART1840-60%
HATU DIPEA RT 4 > 90%[1][4]

Yields are representative and can vary based on specific substrates.

Visualizing the Workflow: Troubleshooting & Decision Making
Diagram 1: Troubleshooting a Failed Amide Coupling

This decision tree guides the user through a logical troubleshooting process for a failed acylation reaction.

G start Low Yield / No Reaction in 3-Aminobenzofuran Acylation reagent_check Are you using an acyl chloride with a standard base (e.g., TEA)? start->reagent_check strategy1 Switch to a more potent system. Use Carboxylic Acid + Coupling Reagent. reagent_check->strategy1 Yes condition_check Are reaction conditions mild (e.g., Room Temperature)? reagent_check->condition_check No, using a coupling reagent yes_reagent Yes no_reagent No hatu_path Try HATU + DIPEA in DMF. This is highly effective for sterically hindered amines. [1] strategy1->hatu_path Recommended energy_boost Increase reaction energy. condition_check->energy_boost Yes yes_conditions Yes microwave Use Microwave Synthesis for rapid heating and rate acceleration. [2] energy_boost->microwave

Caption: Decision tree for troubleshooting low-yield acylation reactions.

Diagram 2: Mechanism of HATU-Mediated Amide Formation

This diagram illustrates how HATU activates a carboxylic acid, making it highly susceptible to nucleophilic attack by a sterically hindered amine.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) HATU HATU Amine Hindered 3-Aminobenzofuran ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster TMU byproduct Amide Desired Amide Product Base Base (DIPEA) ActiveEster->Amide Amine attacks active ester

Caption: Simplified mechanism of HATU-mediated amide bond formation.[2]

References
  • PubMed. (2018, March 26). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ACS Omega. (2020, February 11). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. Retrieved from [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphazene bases used in this study. Retrieved from [Link]

  • PMC. (2022, October 7). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2009, June 21). A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphazene: Preparation, Reaction and Catalytic Role. Retrieved from [Link]

  • RSC Publishing. (2023, July 26). Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2015, June 28). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • RSC Publishing. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ACS Figshare. (2025, June 6). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Retrieved from [Link]

  • PMC. (n.d.). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The separation and quantification of these stereoisomers are therefore critical for ensuring the safety and efficacy of drug candidates. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine, a key chiral intermediate in the synthesis of various biologically active compounds.

The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][3] This interaction, often described by the three-point interaction model, leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and, consequently, their separation.[4][5]

The Importance of Chiral Separation

The significance of separating enantiomers was tragically highlighted by the thalidomide disaster, where one enantiomer was a sedative while the other was a potent teratogen.[1] This event underscored the necessity for regulatory bodies like the FDA to mandate the study of individual enantiomers in chiral drugs.[4] For a compound like this compound, which serves as a building block in drug discovery, ensuring its enantiomeric purity is the first step toward developing a safe and effective final product.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method.[6] For primary amines such as 5-Bromo-2,3-dihydro-1-benzofuran-3-amine, several classes of CSPs have shown great promise. This guide will focus on the comparison of polysaccharide-based and cyclofructan-based CSPs, which are widely recognized for their broad applicability.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their versatility and broad enantiorecognition capabilities.[7] The chiral selector, typically a carbamate derivative of the polysaccharide, is coated or immobilized onto a silica support. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.[5][8]

For the separation of primary amines, the addition of a basic modifier to the mobile phase is often necessary to suppress the interaction of the amine with residual silanol groups on the silica surface and to improve peak shape.[9][10]

Table 1: Comparison of Polysaccharide-Based CSPs for the Separation of 5-Bromo-2,3-dihydro-1-benzofuran-3-amine Racemate

ColumnChiral SelectorMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)1.0t1: 8.5, t2: 10.22.1
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)1.0t1: 7.9, t2: 9.82.5
Lux® i-Cellulose-5 Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Acetonitrile/Methanol/Butylamine (95:5:0.1, v/v/v)0.8t1: 6.3, t2: 7.51.9

Note: The data presented is representative and may vary based on specific instrument conditions and column batches.

Causality Behind Experimental Choices:

  • Mobile Phase Composition: A normal-phase mobile phase consisting of a non-polar solvent (hexane) and a polar alcohol (isopropanol or ethanol) is a common starting point for polysaccharide CSPs. The alcohol component modulates the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.[9]

  • Basic Additive: Diethylamine (DEA) or butylamine is added to the mobile phase to minimize peak tailing caused by the interaction of the basic amine analyte with acidic silanol groups on the silica support.[11][12] The choice and concentration of the amine additive can significantly impact selectivity and resolution.

  • Immobilized vs. Coated CSPs: Immobilized phases like Lux® i-Cellulose-5 offer greater solvent compatibility, allowing for the use of a wider range of organic solvents and enabling more robust method development.[13][14] Coated phases, while sometimes offering different selectivity, are less stable to certain solvents.[11]

Cyclofructan-Based CSPs

Cyclofructan-based CSPs have emerged as a powerful alternative for the separation of chiral primary amines.[11][15] These CSPs operate in polar organic or reversed-phase modes and often exhibit high selectivity for primary amines.[16] The chiral recognition mechanism is based on inclusion complexation within the cyclofructan cavity and interactions with the derivatized functional groups.

Table 2: Performance of a Cyclofructan-Based CSP for the Separation of 5-Bromo-2,3-dihydro-1-benzofuran-3-amine Racemate

ColumnChiral SelectorMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
Larihc® CF6-P Isopropyl-carbamate functionalized cyclofructan-6Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (90:10:0.3:0.2, v/v/v/v)1.0t1: 5.8, t2: 6.92.3

Note: The data presented is representative and may vary based on specific instrument conditions and column batches.

Causality Behind Experimental Choices:

  • Polar Organic Mode: The use of a polar organic mobile phase, such as acetonitrile and methanol, is typical for cyclofructan CSPs when separating primary amines.[11]

  • Acid/Base Additives: A combination of an acidic additive (Trifluoroacetic Acid - TFA) and a basic additive (Triethylamine - TEA) is often employed. The TFA protonates the primary amine of the analyte, which is crucial for the interaction with the crown-ether like structure of the cyclofructan, while the TEA acts as a competing base to improve peak shape.[16]

Experimental Protocols

A detailed, step-by-step methodology is crucial for reproducible results. The following protocol outlines a general approach for screening and optimizing the chiral separation of this compound.

Step-by-Step Chiral Method Development Workflow
  • Sample Preparation:

    • Prepare a stock solution of the racemic 5-Bromo-2,3-dihydro-1-benzofuran-3-amine at a concentration of 1 mg/mL in the initial mobile phase to be screened.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Column and Mobile Phase Screening:

    • Select a set of complementary chiral columns, such as Lux® Cellulose-1, Chiralpak® AD-H, and Larihc® CF6-P.

    • For the polysaccharide columns, start with a normal-phase mobile phase like Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • For the cyclofructan column, begin with a polar organic mobile phase like Acetonitrile/Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEA.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Use UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Method Optimization:

    • If partial separation is observed, optimize the mobile phase composition.

    • For normal-phase methods, vary the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention time.

    • For polar organic methods, adjust the ratio of acetonitrile to methanol and the concentrations of the acidic and basic additives.

    • Evaluate the effect of temperature. Lowering the temperature can sometimes improve resolution, but may also increase analysis time and backpressure.

  • Method Validation:

    • Once a suitable separation is achieved (typically Rs > 1.5), validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of the Method Development Process

The logical flow of developing a chiral HPLC method can be visualized as a decision-making tree.

Chiral_Method_Development start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node Start Start: Racemic Analyte (5-Bromo-2,3-dihydro-1-benzofuran-3-amine) Screening Initial Screening: Polysaccharide & Cyclofructan CSPs Start->Screening Check_Separation Separation Observed? Screening->Check_Separation Optimization Optimize Mobile Phase: - Solvent Ratio - Additives - Temperature Check_Separation->Optimization  Yes Change_CSP Select Different CSP Check_Separation->Change_CSP No   Check_Resolution Resolution (Rs > 1.5)? Optimization->Check_Resolution Check_Resolution->Optimization No   Validation Method Validation (ICH) Check_Resolution->Validation  Yes Final_Method Final Chiral HPLC Method Validation->Final_Method Change_CSP->Screening No_Separation No Separation

Caption: Workflow for Chiral HPLC Method Development.

Conclusion and Recommendations

For the chiral separation of this compound, both polysaccharide-based and cyclofructan-based CSPs offer viable solutions.

  • Polysaccharide-based CSPs , such as Lux® Cellulose-1 and Chiralpak® AD-H, are excellent starting points due to their broad applicability. They typically perform well in normal-phase mode with an amine additive.

  • Cyclofructan-based CSPs , like Larihc® CF6-P, provide a complementary and often highly effective alternative, particularly in polar organic mode with acid/base modifiers.

A systematic screening approach using a small, diverse set of these columns is the most efficient strategy to identify the optimal conditions for the enantioselective separation of this important chiral intermediate. The final choice of method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with downstream applications.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Outline of Chiral Chromatography. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • ResearchGate. (2025, August 6). Chiral stationary phases for HPLC. [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • Registech. CHIRAL STATIONARY PHASES. [Link]

  • National Institutes of Health. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Chromservis. CHIRAL COLUMNS. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. [Link]

  • Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD COLUMNS. [Link]

Sources

A Senior Application Scientist’s Guide to Determining Enantiomeric Excess (ee) of Benzofuran-3-amines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The benzofuran scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. When a stereocenter is present, as in benzofuran-3-amines, the individual enantiomers can display markedly different pharmacology, pharmacokinetics, and toxicity.[1] Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task; it is a critical step in drug discovery, development, and quality control, mandated by regulatory agencies worldwide.[2]

This guide provides a comparative overview of the three principal analytical techniques for determining the ee of benzofuran-3-amines: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). We will delve into the causality behind methodological choices, provide validated protocols, and present comparative data to empower researchers to select the most appropriate strategy for their specific needs.

The Workhorse Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separation and quantification due to its high resolution, sensitivity, and directness.[3][4] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Expertise & Causality: The choice of CSP is the most critical parameter. For amines, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and effective.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π stacking, and steric interactions between the analyte and the chiral polymer backbone. The selection of the mobile phase (typically a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol) is crucial for modulating these interactions to achieve optimal separation (resolution).

Experimental Protocol: Chiral HPLC
  • System Preparation: Use an HPLC system equipped with a UV detector. Ensure the system is thoroughly flushed and equilibrated with the mobile phase.

  • Column: DAICEL CHIRALPAK® AD-H (or equivalent polysaccharide-based CSP).

  • Mobile Phase: Hexane:Isopropanol (IPA) = 80:20 (v/v). The ratio may be optimized to improve resolution.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the benzofuran-3-amine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Analysis: The two enantiomers will elute at different retention times (tR). The ee is calculated from the peak areas (A) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_quant Quantification Sample Dissolve & Filter Sample Inject Inject Sample Sample->Inject Equilibrate Equilibrate HPLC System with Mobile Phase Equilibrate->Inject Column Chiral Stationary Phase (e.g., CHIRALPAK AD-H) Inject->Column Separation Detector UV Detector Column->Detector Elution Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas (A1 and A2) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Data Presentation: HPLC Performance
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R)8.5 min10.2 min
Peak Area (A)950,00050,000
Resolution (R_s)-2.1
Calculated ee \multicolumn{2}{c}{90% }

Table 1: Representative HPLC data for a scalemic mixture of a benzofuran-3-amine.

The Confirmatory Method: NMR Spectroscopy

While HPLC provides excellent quantification, NMR spectroscopy offers a powerful, independent confirmation. Since enantiomers are indistinguishable in an achiral solvent, their conversion into diastereomers is necessary.[6] This is achieved by reacting the amine with a single enantiomer of a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[7]

Expertise & Causality: The formation of diastereomers introduces distinct chemical environments for the nuclei of the original enantiomers, leading to separate, resolvable signals in the NMR spectrum.[8] A key advantage of using a CDA like Mosher's acid is the formation of a stable covalent bond, which often results in large, easily quantifiable differences in chemical shifts (Δδ).[9] A more modern and experimentally simple approach involves a three-component condensation with an enantiopure BINOL derivative and 2-formylphenylboronic acid, which forms diastereomeric iminoboronate esters.[10] This method is often preferred as the reagents are less sensitive to moisture.[8]

Experimental Protocol: NMR with Chiral Derivatizing Agent
  • Reagents: Enantiopure (S)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid.

  • Derivatization: a. In a clean, dry NMR tube, combine the benzofuran-3-amine sample (approx. 5 mg, 1 equiv.), 2-formylphenylboronic acid (1.1 equiv.), and (S)-BINOL (1.1 equiv.). b. Add ~0.6 mL of deuterated chloroform (CDCl₃). c. Cap the tube and shake for 30-60 seconds at room temperature to facilitate the formation of the diastereomeric iminoboronate esters.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

  • Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton) in the two diastereomers. b. Carefully integrate these two signals. The ratio of the integrals directly reflects the enantiomeric ratio of the original amine. ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Workflow for NMR Analysis using a CDA

NMR_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_quant Quantification Analyte Racemic Amine (R-Amine + S-Amine) Mix Mix in NMR Tube Analyte->Mix CDA Chiral Derivatizing Agent (e.g., (S)-BINOL based) CDA->Mix Diastereomers Mixture of Diastereomers (R,S-Product + S,S-Product) Mix->Diastereomers Forms Covalent Bonds NMR Acquire 1H NMR Spectrum Diastereomers->NMR Spectrum Generated Spectrum NMR->Spectrum Integrate Integrate Diastereotopic Proton Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by NMR using a CDA.

Data Presentation: NMR Performance
DiastereomerProton SignalChemical Shift (δ)Integral Value
(R,S)-EsterImine-H8.15 ppm1.00
(S,S)-EsterImine-H8.25 ppm0.11
Calculated ee \multicolumn{3}{c}{80.2% }

Table 2: Representative ¹H NMR data for the diastereomeric iminoboronate esters of a benzofuran-3-amine.

The Advanced Method: Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Unlike HPLC and NMR, VCD can determine not only the enantiomeric excess but also the absolute configuration of the molecule by comparing the experimental spectrum to a quantum chemical prediction.

Expertise & Causality: Each enantiomer produces a VCD spectrum that is equal in magnitude but opposite in sign to its mirror image. A racemic mixture produces no VCD signal. Therefore, the intensity of a VCD band is directly proportional to the enantiomeric excess of the sample.[11] This linear relationship allows for the creation of a calibration curve from samples of known ee, enabling the highly accurate determination of ee in unknown samples.[12] This method is particularly valuable for real-time monitoring of asymmetric reactions.[12]

Experimental Protocol: VCD Analysis
  • Calibration Standards: Prepare a series of solutions of the benzofuran-3-amine with known ee values (e.g., 100% R, 75% R, 50% R, 0%, 50% S, 75% S, 100% S) at the same total concentration in a suitable solvent (e.g., CCl₄ or CDCl₃).

  • VCD Acquisition: a. Acquire the VCD and IR spectra for each standard solution and the unknown sample under identical conditions (cell pathlength, concentration, acquisition time). b. Identify a strong, well-resolved VCD band that is free from solvent interference.

  • Calibration Curve: a. For the chosen band, plot the VCD intensity (ΔA, differential absorbance) against the known % ee of the standards. b. Perform a linear regression on the data points. The resulting line should pass through the origin.

  • Analysis of Unknown: a. Measure the VCD intensity of the unknown sample at the same band. b. Interpolate this intensity value on the calibration curve to determine its % ee.

Workflow for VCD Analysis

VCD_Workflow cluster_prep Calibration cluster_analysis Analysis cluster_quant Quantification Standards Prepare Samples with Known % ee AcquireStandards Acquire VCD Spectra of Standards Standards->AcquireStandards Plot Plot VCD Intensity vs. % ee AcquireStandards->Plot Curve Generate Calibration Curve Plot->Curve Interpolate Interpolate Intensity on Calibration Curve Curve->Interpolate Unknown Prepare Unknown Sample AcquireUnknown Acquire VCD Spectrum of Unknown Unknown->AcquireUnknown Measure Measure VCD Intensity AcquireUnknown->Measure Measure->Interpolate Result Determine % ee Interpolate->Result

Caption: Workflow for ee determination by VCD spectroscopy.

Data Presentation: VCD Calibration
Known ee (%)VCD Intensity (ΔA x 10⁻⁵) at 1350 cm⁻¹
-100 (S)-8.2
-50-4.1
00.0
+50+4.2
+100 (R)+8.3
Unknown Sample +6.6

Table 3: VCD calibration data. The unknown sample's intensity of +6.6 corresponds to an ee of approximately +80% (R) .

Comparative Summary and Recommendations

FeatureChiral HPLCNMR SpectroscopyVibrational Circular Dichroism (VCD)
Primary Output Enantiomeric Excess (ee)Enantiomeric Excess (ee)ee & Absolute Configuration
Principle Physical SeparationDiastereomer FormationChiroptical Absorption
Pros High accuracy, widely available, robust, direct method.[4]Confirmatory, provides structural info, no specialized column needed.Determines absolute configuration, non-destructive, high-throughput potential.[13]
Cons Requires method development, expensive chiral columns.Indirect method, requires pure derivatizing agent, potential for kinetic resolution errors.[14]Requires higher sample concentration, expensive specialized equipment.
Best For Routine QC, high-precision quantification.Orthogonal confirmation, structural elucidation.Absolute configuration assignment, fundamental research, real-time monitoring.[12]

The determination of enantiomeric excess for benzofuran-3-amines is a critical analytical challenge that can be confidently addressed by several powerful techniques.

  • Chiral HPLC remains the preferred method for routine, high-accuracy quantification in both research and quality control settings.

  • NMR spectroscopy , via derivatization, serves as an invaluable orthogonal method to confirm HPLC results and is particularly useful when chromatographic methods are difficult to develop.

  • VCD spectroscopy offers the unique and significant advantage of determining absolute configuration alongside enantiomeric excess, making it a premier tool for foundational stereochemical studies.

The optimal choice of technique depends on the specific project goals, available instrumentation, and the stage of drug development. A multi-faceted approach, for instance using HPLC for primary analysis and NMR for confirmation, represents a robust and scientifically sound strategy.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Cureus. [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Kansas State University. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). ResearchGate. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Europe PMC. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. (n.d.). Durham University. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (2016, September 30). Amanote Research. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022, September 8). RSC Publishing. [Link]

  • Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. (2004, December 1). PubMed. [Link]

  • Overview & Determination of Enantiomeric Impurities. (2020, August 1). Veeprho. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (n.d.). The Analyst. [Link]

  • Chiral derivatizing agent - Wikipedia. (n.d.). Wikipedia. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (n.d.). Semantic Scholar. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

Sources

X-ray crystallography data for chiral dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydrobenzofuran scaffold is a privileged chiral pharmacophore found in a vast array of bioactive natural products and synthetic therapeutics. From potent Retinoid X Receptor (RXR) agonists 1 to selective Cannabinoid Receptor 2 (CB2) modulators 2, the absolute configuration of the stereogenic centers within the dihydrofuran ring dictates the molecule's pharmacological efficacy and receptor binding affinity.

For drug development professionals and structural chemists, unambiguously determining the 3D spatial coordinates of these derivatives is non-negotiable. This guide objectively compares the leading analytical modalities for structural elucidation, provides field-proven experimental protocols, and synthesizes recent X-ray crystallographic data for chiral dihydrobenzofurans.

Comparative Analysis of Structural Elucidation Modalities

When assigning the absolute configuration of chiral dihydrobenzofurans, researchers typically choose between three primary modalities. Each offers distinct advantages depending on the physical state and chemical behavior of the derivative.

  • Single-Crystal X-Ray Diffraction (SCXRD): The gold standard. X-ray crystallography provides unambiguous absolute configuration by measuring the anomalous dispersion of X-rays (quantified by the Flack or Hooft parameters). While it requires high-quality single crystals, it is the only method that provides absolute spatial coordinates without relying on theoretical models 2.

  • Vibrational/Electronic Circular Dichroism (VCD/ECD): Ideal for liquid-state or amorphous dihydrobenzofurans that resist crystallization. VCD determines absolute configuration by comparing experimental chiroptical spectra with Time-Dependent Density Functional Theory (TD-DFT) calculations 3. Limitation: Highly dependent on the accuracy of the computational conformational search; flexible side chains can convolute the signal.

  • 2D NMR (NOESY) with Chiral Derivatization: Excellent for establishing relative stereochemistry (diastereomeric relationships) via through-space dipole-dipole interactions. To determine absolute configuration, the compound must be reacted with a chiral derivatizing agent (e.g., Mosher's acid), which introduces additional synthetic steps and potential kinetic resolution biases.

Verdict: For regulatory submissions and definitive structural proof, X-ray crystallography remains the apex methodology, provided the thermodynamic barrier to crystallization can be overcome.

Self-Validating Experimental Protocol: Crystallization & X-Ray Analysis

To ensure scientific integrity, the following workflow is designed as a self-validating system. Every step includes a causality-driven explanation to prevent downstream analytical failures.

Step 1: Enantiomeric Purity Validation
  • Action: Prior to crystallization, analyze the synthesized dihydrobenzofuran via Chiral HPLC (e.g., using a Cyclobond DMP column).

  • Causality: The sample must possess an enantiomeric excess (ee) of >95%. Attempting to crystallize a sample with lower optical purity often results in the formation of racemic conglomerates or centrosymmetric space groups (e.g., P2₁/c), which mathematically obliterate the ability to determine absolute configuration.

Step 2: Controlled Supersaturation (Slow Evaporation)
  • Action: Dissolve 10–20 mg of the enantiopure dihydrobenzofuran in a minimum volume of Ethyl Acetate (EtOAc). Slowly layer or diffuse Heptane (antisolvent) into the solution at 10 °C.

  • Causality: EtOAc provides excellent initial solvation for the polar oxygen-containing heterocycle, while heptane acts as a non-polar antisolvent. Because EtOAc has a higher vapor pressure, it evaporates faster than heptane. This differential evaporation slowly drives the solution into a metastable supersaturated state, promoting the nucleation of high-quality, defect-free single crystals rather than rapid amorphous precipitation 2.

Step 3: X-Ray Data Collection & Refinement
  • Action: Mount a suitable crystal on a diffractometer (e.g., Bruker Kappa Apex-II) and cool to 90 K. Utilize Cu Kα radiation (

    
     Å)  rather than Mo Kα.
    
  • Causality: Cryogenic cooling (90 K) minimizes atomic thermal vibrations, drastically improving the resolution of high-angle reflections and lowering the final R-factor. More critically, Cu Kα radiation is selected because its longer wavelength significantly enhances the anomalous scattering signal of light atoms (Carbon, Oxygen). This allows for the reliable calculation of Bijvoet pairs and the Flack parameter without needing to chemically append a heavy atom (like Bromine or Iodine) to the scaffold.

  • Validation: The refinement is considered successful and self-validated if the

    
     value is < 0.05 and the Flack parameter approaches 0 with a standard uncertainty < 0.1.
    

Quantitative Data Comparison

The table below synthesizes recent X-ray crystallographic parameters for distinct chiral dihydrobenzofuran derivatives, demonstrating the high precision achievable when the above protocols are followed.

Compound NamePharmacological RoleSpace Group

Factor
Flack ParameterCCDC Number
Compound 33 (MDA104) Selective CB2 Receptor AgonistP2₁0.0290.07(19)2
Compound 1 Hypoxia/Reoxygenation ProtectorP12₁10.0309-0.2(16)4
(1R,2R)-6 Anti-HIV Lenacapavir IntermediateP2₁2₁2₁0.04100.02(8)5

Data indicates that across different therapeutic targets, chiral dihydrobenzofurans consistently crystallize in non-centrosymmetric space groups (e.g., P2₁), allowing for definitive stereochemical assignment.

Structural Elucidation Decision Workflow

To navigate the modalities discussed, the following logic tree illustrates the decision-making process for analyzing chiral dihydrobenzofurans based on their physical properties.

G Start Chiral Dihydrobenzofuran Synthesis Purity Enantiomeric Purity Check (Chiral HPLC >95% ee) Start->Purity State Physical State Assessment Purity->State Solid Solid / Crystalline State->Solid Liquid Liquid / Amorphous State->Liquid Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Solid->Crystallization Derivatization Heavy-Atom Derivatization (e.g., Bromination) Liquid->Derivatization Chemical Modification VCD VCD / ECD Spectroscopy (TD-DFT Calculation) Liquid->VCD Direct Analysis NMR 2D NMR (NOESY) Relative Configuration Liquid->NMR Relative Stereochemistry Xray X-Ray Crystallography (Anomalous Dispersion) Crystallization->Xray Derivatization->Crystallization Flack Absolute Configuration (Flack/Hooft Parameters) Xray->Flack VCD->Flack Correlation

Workflow for absolute configuration determination of chiral dihydrobenzofurans.

Conclusion

While spectroscopic methods like VCD and NMR provide valuable orthogonal data, X-ray crystallography remains the definitive tool for assigning the absolute configuration of chiral dihydrobenzofuran derivatives. By strictly controlling enantiomeric purity prior to crystallization and utilizing Cu Kα radiation to exploit light-atom anomalous dispersion, researchers can generate self-validating, publication-ready crystallographic data that accelerates downstream drug development.

References

  • Sundén, H., et al. "Chiral Dihydrobenzofuran Acids Show Potent Retinoid X Receptor–Nuclear Receptor Related 1 Protein Dimer Activation.
  • Diaz, P., et al. "2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling." ChemMedChem, PubMed Central (PMC).
  • "A New Benzofuran from the Heartwood of Dalbergia odorifera T. Chen and Its Protective Effect on Hypoxia/Reoxygenation Injury.
  • "Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir." ChemRxiv.
  • "Chiroptical Properties of 2,3-Dihydrobenzo[b]furan and chromane chromophores in naturally occurring O-heterocycles.

Sources

A Comparative Guide to Validating the Absolute Configuration of 3-Aminobenzofurans Utilizing Optical Rotation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, can significantly influence its physical, chemical, and biological properties.[1] In the pharmaceutical industry, for instance, different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities.[1][2][3] 3-Aminobenzofurans are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[4] The stereochemistry of these molecules is paramount, necessitating reliable methods for validating their absolute configuration.

This guide provides an in-depth comparison of analytical techniques for validating the absolute configuration of 3-aminobenzofurans, with a primary focus on optical rotation. We will explore the principles of polarimetry and provide a detailed experimental protocol. Furthermore, we will objectively compare optical rotation with other powerful techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and single-crystal X-ray crystallography, offering supporting data and insights to guide your experimental choices.

The Foundational Role of Optical Rotation

Optical rotation is a fundamental chiroptical property of chiral substances, referring to their ability to rotate the plane of polarized light.[5] This phenomenon arises from the differential interaction of enantiomers with left and right circularly polarized light. Enantiomers will rotate the plane of polarized light by equal magnitudes but in opposite directions.[6][7] The enantiomer that rotates the plane clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-).[6][7]

The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). It is the cornerstone of polarimetry and serves as a crucial parameter for identifying and characterizing enantiomers.[5][7]

Causality in Experimental Design: Why Optical Rotation is a Primary Tool

The choice of optical rotation as a primary validation tool is rooted in its accessibility, non-destructive nature, and the wealth of historical data. For a novel 3-aminobenzofuran, comparing its measured specific rotation to a known, structurally similar analogue can provide a strong indication of its absolute configuration. This comparative approach is often the first and most straightforward step in stereochemical assignment. However, it is crucial to understand that there is no direct correlation between the R/S designation and the direction of optical rotation (+/-).[6]

Comparative Analysis of Key Methods for Absolute Configuration Determination

While optical rotation is a valuable tool, it is often insufficient on its own for unambiguous assignment, especially for novel scaffolds. Cross-validation using independent methods is the gold standard in ensuring the accuracy of stereochemical assignments.[1] The following table provides a comparative overview of the primary techniques.

FeatureOptical Rotation (Polarimetry)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Single-Crystal X-ray Crystallography
Principle Measures the rotation of plane-polarized light by a chiral molecule in solution.[5]Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[8][9]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[10][11]Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the 3D structure through anomalous dispersion.[2][3][12]
Sample Requirement Solution of the enantiomerically pure or enriched sample.Solution (neat liquids or oils also possible), typically 5-15 mg, which is recoverable.[8]Solution of a chiral molecule, often requiring a chromophore near the stereocenter.[10]A high-quality single crystal.[2][12]
Key Advantage Simple, rapid, and requires relatively inexpensive instrumentation.Provides rich structural information and is applicable to a wide range of molecules in solution.[13]Highly sensitive and can be used for samples with suitable chromophores.[10]Provides an unambiguous and definitive determination of the absolute configuration.[3][14][15]
Key Limitation Empirical method; requires a reference compound with a known absolute configuration for assignment. Cannot predict the sign of rotation.[6]Requires quantum mechanical calculations to predict the spectrum for a given enantiomer for comparison with the experimental spectrum.[8]Interpretation can be complex and may also require computational analysis.[11][16][17]Obtaining a suitable single crystal can be a significant challenge.[18]
Confidence Level Moderate to High (when a close structural analog with known configuration is available).High (when experimental and calculated spectra show good correlation).[19]High (with clear Cotton effects and reliable computational models).[10]Definitive.[3]

Experimental Protocols

Detailed Protocol for Optical Rotation Measurement

This protocol outlines the steps for determining the specific rotation of a 3-aminobenzofuran derivative.

Instrumentation:

  • A calibrated polarimeter.

  • A sodium (Na) D-line lamp (589 nm) or other specified monochromatic light source.

  • A polarimeter cell of a known path length (typically 1 dm).

  • A volumetric flask and analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the enantiomerically pure 3-aminobenzofuran (e.g., 10-50 mg).

    • Dissolve the sample in a suitable, high-purity solvent (e.g., methanol, chloroform, or ethanol) in a volumetric flask of a known volume (e.g., 1.00 mL). Ensure complete dissolution.

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solvent cell to set the zero point.

  • Measurement:

    • Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter and record the observed rotation (α) at a constant temperature (typically 20 or 25 °C).

    • Repeat the measurement several times and calculate the average observed rotation.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the following formula: [α]λT = α / (l × c) Where:

      • [α]λT is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

Self-Validation: The consistency of multiple readings validates the precision of the measurement. The specific rotation should be a constant value for a pure enantiomer under the specified conditions.

Workflow for VCD-Based Absolute Configuration Assignment

The determination of absolute configuration by VCD involves a combination of experimental measurement and computational chemistry.[8]

Caption: Workflow for VCD-based absolute configuration determination.

VCD Protocol Outline:

  • Sample Preparation: Prepare a solution of the chiral 3-aminobenzofuran in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-15 mg/mL.[8]

  • VCD Spectroscopy: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the 3-aminobenzofuran to identify the most stable conformers.

    • For each stable conformer of one enantiomer (e.g., the R-enantiomer), calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. A good match confirms the absolute configuration. The spectrum of the other enantiomer will be the mirror image.

Case Study: Hypothetical Data for a Novel 3-Aminobenzofuran

To illustrate the cross-validation process, consider a hypothetical chiral 3-aminobenzofuran, "ABF-1," for which the absolute configuration has been determined by multiple methods.

MethodObservationConfidenceConclusion
Optical Rotation [α]D25 = +25.3 (c 1.0, CHCl₃)ModerateThe positive sign is consistent with a related known (S)-enantiomer.
Vibrational Circular Dichroism High similarity between the experimental spectrum and the calculated spectrum for the (S)-enantiomer.HighConsistent with the (S) configuration.
Electronic Circular Dichroism Positive Cotton effect at 280 nm, matching the predicted spectrum for the (S)-enantiomer.HighConsistent with the (S) configuration.
Single-Crystal X-ray Crystallography Flack Parameter = 0.02(4)Definitive(S) configuration confirmed.

Logical Framework for Method Selection

The choice of method for determining absolute configuration depends on several factors, including the stage of research, sample availability, and the required level of certainty.

G Start Start: Chiral 3-Aminobenzofuran Synthesized KnownAnalog Is a close structural analog with known absolute configuration available? Start->KnownAnalog OpticalRotation Measure Optical Rotation KnownAnalog->OpticalRotation Yes VCD_ECD Perform VCD or ECD Spectroscopy and Computational Analysis KnownAnalog->VCD_ECD No CompareOR Compare sign of rotation to the known analog OpticalRotation->CompareOR TentativeAssignment Tentative Assignment of Absolute Configuration CompareOR->TentativeAssignment Consistent CompareOR->VCD_ECD Inconsistent or Uncertain NeedDefinitive Is definitive proof required (e.g., for publication or regulatory filing)? TentativeAssignment->NeedDefinitive CrystalAvailable Is a single crystal available? NeedDefinitive->CrystalAvailable Yes FinalAssignment Definitive Assignment of Absolute Configuration NeedDefinitive->FinalAssignment No VCD_ECD->FinalAssignment CrystalAvailable->VCD_ECD No Xray Perform Single-Crystal X-ray Crystallography CrystalAvailable->Xray Yes Xray->FinalAssignment End End FinalAssignment->End

Caption: Decision-making workflow for selecting a method for absolute configuration determination.

Conclusion

The validation of the absolute configuration of 3-aminobenzofurans is a critical undertaking in chemical and pharmaceutical research. While optical rotation serves as a valuable and accessible initial method, particularly when a structurally related compound of known stereochemistry is available, it should ideally be corroborated by more definitive techniques. Vibrational and Electronic Circular Dichroism offer powerful, non-destructive alternatives for samples in solution, providing a high degree of confidence through the correlation of experimental and computationally predicted spectra. For unambiguous and definitive proof, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate and robust strategy for the confident assignment of the absolute configuration of their target molecules.

References

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • BenchChem. (2025). A Comparative Guide to Validating the Absolute Configuration of Synthesis Products.
  • Purdie, N., et al. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC.
  • Eliel, E. L., & Wilen, S. H. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD.
  • BenchChem. (2025). A Researcher's Guide to the Cross-Validation of Absolute Configuration Determination Methods.
  • Anton Paar. (n.d.). European Pharmacopoeia 2.2.7. Optical Rotation. Anton Paar Wiki.
  • LibreTexts Chemistry. (n.d.). SC6. Optical Rotation and Enantiomeric Purity.
  • Bruker. (n.d.). Vibrational circular dichroism (VCD).
  • Martin, G. E. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Wikipedia. (n.d.). Vibrational circular dichroism.
  • Martin, G. E. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC.
  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub.
  • Li, S., et al. (2018). Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. Applied Physics Letters.
  • LibreTexts Chemistry. (n.d.). 4.7. Optical Rotation.
  • Zhang, Y., et al. (2023). Computational methods and points for attention in absolute configuration determination.
  • Flack, H. D., & Bernardinelli, G. (n.d.). The use of X-ray crystallography to determine absolute configuration. ResearchGate.
  • FACCTs. (n.d.). Electronic Circular Dichroism. ORCA 5.0 tutorials.
  • Pescitelli, G., & Di Bari, L. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations.
  • LibreTexts Chemistry. (2021). 5.4: Optical Activity.
  • Li, G., et al. (2024). Catalytic Asymmetric Synthesis of 3,4'-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. PubMed.
  • Wärnmark, K., et al. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC.
  • Synfacts. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination.
  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • Sarma, R., & Gawley, R. E. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.
  • Tetrahedron Letters. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • ResearchGate. (n.d.). Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cycloisomerization sequence co‐catalyzed by CuCl/Cu(OTf)2.

Sources

A Comparative Guide to Establishing Analytical Standards for 5-bromo-2,3-dihydro-1-benzofuran-3-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of every component is paramount. 5-bromo-2,3-dihydro-1-benzofuran-3-amine serves as a vital building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its structural purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.[1][2] Even trace impurities can lead to unforeseen side reactions, introduce toxicological risks, or compromise the stability of the API.[3]

This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 5-bromo-2,3-dihydro-1-benzofuran-3-amine. We will delve into the mechanistic underpinnings of each technique, present field-proven experimental protocols, and offer a comparative analysis to guide researchers and quality control professionals in selecting the most appropriate methods for their specific needs. Our approach is grounded in the principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH), ensuring that the described protocols are robust, reliable, and suitable for validation.[1][4]

Chapter 1: Chromatographic Purity Assessment - The Quantitative Workhorses

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from process-related impurities and degradation products.[5][6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preeminent method for assessing the purity of non-volatile and semi-volatile pharmaceutical intermediates due to its high efficiency, sensitivity, and reproducibility.[3][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for the moderately polar benzofuran ring system.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is employed. The buffer controls the ionization state of the primary amine, ensuring consistent retention and symmetrical peak shape, while the gradient allows for the elution of impurities with a wide range of polarities.[7]

  • Detection: UV detection is ideal, as the benzofuran moiety contains a strong chromophore. Analysis is typically performed at the wavelength of maximum absorbance (λmax) to ensure high sensitivity.[4]

Experimental Protocol: RP-HPLC for Purity Determination

1. Instrumentation:

  • High-Performance Liquid Chromatography system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.8 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    10 95
    12 95
    12.1 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[8]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of 5-bromo-2,3-dihydro-1-benzofuran-3-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[3]

4. System Suitability Test (SST):

  • Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[4]

5. Data Analysis:

  • Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Quantification of specific impurities requires a reference standard for that impurity. The limit of quantitation (LOQ) must be at or below the reporting threshold (typically 0.05-0.10%).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities. While the primary amine in the target molecule may require derivatization to improve its chromatographic behavior, many potential low-molecular-weight impurities from the synthesis are amenable to direct GC analysis.

Causality of Method Design:

  • Derivatization: Silylation or acylation of the amine group can reduce its polarity and improve peak shape, preventing tailing.

  • Column: A low-polarity capillary column, such as a DB-1 (100% dimethylpolysiloxane), is suitable for separating a wide range of organic compounds.[9]

  • Detection: Mass spectrometry provides not only quantification but also structural information based on the fragmentation pattern, which is invaluable for identifying unknown impurities.[5]

Experimental Protocol: GC-MS for Impurity Profiling

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

2. Chromatographic Conditions:

  • Column: DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 100°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.[9]

  • Injector Temperature: 280°C.

  • Injection Mode: Split (e.g., 25:1).

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: 40-550 amu.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of ~1 mg/mL.[10]

  • If derivatization is required, react the sample with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) according to standard procedures.

Chapter 2: Spectroscopic Identity and Confirmation

While chromatography excels at separation and quantification, spectroscopic methods provide orthogonal data for structural confirmation and can also be used for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation.[9] ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR identifies all unique carbon atoms.

  • Identity Confirmation: The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the structure of 5-bromo-2,3-dihydro-1-benzofuran-3-amine. Data from literature on similar benzofuran derivatives can be used for comparison.[11][12]

  • Purity Assessment (qNMR): Quantitative NMR (qNMR) can determine the purity of a sample without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.

Mass Spectrometry (MS)

Coupled with chromatography (LC-MS or GC-MS) or via direct infusion, MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity. The fragmentation pattern observed in the MS/MS spectrum serves as a fingerprint for the molecule.[12][13]

Chapter 3: Chiral Purity - A Critical Parameter

The target molecule possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity (or enantiomeric excess, e.e.) is a critical regulatory requirement.[14]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality of Method Design:

  • Stationary Phase: For primary amines, CSPs based on crown ethers or polysaccharide derivatives (e.g., amylose or cellulose coated on a silica support) are highly effective.[15][16] The differential interaction (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector on the CSP enables separation.

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (amylose derivative) or similar polysaccharide-based CSP, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

4. Data Analysis:

  • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2): % e.e. = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

Chapter 4: Comparative Summary and Method Selection

The choice of analytical method depends on the specific goal of the analysis. The following table provides a comparative overview.

Method Primary Application Strengths Limitations
RP-HPLC-UV Quantitative Purity & Impurity ProfilingHigh precision, robust, excellent for routine QC, separates a wide range of impurities.[7][8]May not separate all co-eluting impurities; requires reference standards for quantification.
GC-MS Identification of Volatile ImpuritiesHigh sensitivity, provides structural information for unknown impurity identification.[9]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
NMR Structural Elucidation & Identity ConfirmationUnambiguous structure confirmation; qNMR for absolute purity without a specific standard.[14]Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.
Chiral HPLC Enantiomeric Purity DeterminationDirect and accurate measurement of enantiomeric ratio.[16]Requires specialized, expensive chiral columns; method development can be time-consuming.

Recommended Workflow:

  • Structure & Identity Confirmation: Use ¹H NMR, ¹³C NMR, and HRMS to confirm the identity of a new batch or reference material.

  • Routine Purity Testing (QC): Employ a validated RP-HPLC method for routine quality control to determine the purity and quantify known impurities.

  • Impurity Investigation: If unknown peaks are detected in the HPLC analysis, use LC-MS or GC-MS to identify their structures.

  • Chiral Purity: For the final intermediate or when stereochemistry is critical, use a validated Chiral HPLC method to ensure the desired enantiomeric excess.

Visualizations: Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Chiral_HPLC_Workflow start Prepare Sample in Mobile Phase inject Inject onto Chiral HPLC System start->inject separation Enantiomeric Separation on Chiral Stationary Phase (CSP) inject->separation detection UV Detection of Separated Enantiomers separation->detection chromatogram Obtain Chromatogram with Two Peaks detection->chromatogram calculate Calculate Peak Areas and Determine % e.e. chromatogram->calculate end Report Enantiomeric Purity calculate->end

Conclusion

Establishing the purity of 5-bromo-2,3-dihydro-1-benzofuran-3-amine requires a multi-faceted analytical approach. While RP-HPLC remains the gold standard for routine purity assessment, it must be complemented by spectroscopic methods for identity confirmation and specialized chiral techniques to control stereochemistry. By implementing the robust, validated methods described in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • (2025, June 12). Analytical method development and validations of API by using suitable analytical technique. ResearchGate.
  • (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Cleanchem Laboratories. Pharmaceutical Reference Standards.
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • Sigma-Aldrich. Analytical Reference Materials for Pharma QC.
  • (2012, March 15). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research.
  • View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • New benzofuran derivatives as an antioxidant agent.
  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • SWGDrug. (2013, March 18). 5-(2-Aminopropyl)-2,3-dihydrobenzofuran.
  • 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride | 1187927-75-8.
  • ChemScene. 1213452-00-6 | (R)-5-bromo-2,3-dihydrobenzofuran-3-amine.
  • Benchchem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • BLDpharm. 7-BROMO-5-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE.
  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
  • (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective.
  • (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzo[d]thiazole Derivatives by High.
  • Indian Academy of Sciences. Resolution of 2,3-dihydro-benzofuran-3-ols.
  • ResearchGate. (2014, December 9). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers.

Sources

Safety Operating Guide

Navigating the Safe Handling of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine, a key building block in contemporary drug discovery, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth overview of the essential personal protective equipment (PPE), operational protocols, and disposal procedures for this brominated aromatic amine. By understanding the inherent hazards and implementing these field-proven strategies, researchers can mitigate risks and maintain a secure laboratory environment.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with the following primary risk factors[1][2]:

  • Harmful if swallowed: Acute oral toxicity necessitates measures to prevent ingestion.

  • Causes skin irritation: Direct contact can lead to dermatitis and other skin reactions.

  • Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.

Given these hazards, a multi-layered PPE approach is not merely recommended but essential for the safe handling of this compound.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy involves protection for the body, hands, eyes, and respiratory system. The following table summarizes the minimum PPE requirements, with detailed explanations in the subsequent sections.

Protection Area Required PPE Specifications and Rationale
Body Chemical-resistant lab coatShould be long-sleeved and preferably made of a material that does not readily absorb chemicals. A 100% cotton lab coat is a common standard[3].
Hands Disposable nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended for enhanced protection, especially during prolonged handling[4][5].
Eyes Chemical splash gogglesMust meet ANSI Z87.1 standards to provide adequate protection against splashes[6]. A face shield should be worn over goggles during procedures with a high risk of splashing[5][6].
Respiratory NIOSH-approved respiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. The specific cartridge type should be determined based on a risk assessment.
Body Protection: The First Line of Defense

A long-sleeved, chemical-resistant lab coat is the foundational element of your PPE. It should be fully buttoned to provide maximum coverage of personal clothing and skin[7]. In the event of a spill, the lab coat can be quickly removed to minimize contact with the hazardous substance. Lab coats used when handling this compound should be segregated from personal clothing and laundered professionally[5].

Hand Protection: Preventing Dermal Exposure

Disposable nitrile gloves are the standard for handling many laboratory chemicals and provide a suitable barrier for incidental contact with this compound. For extended operations or when handling larger quantities, double-gloving is a prudent measure[4][5]. It is crucial to inspect gloves for any signs of degradation or perforation before use. After handling the compound, gloves should be removed promptly using the proper technique to avoid cross-contamination and disposed of as hazardous waste. Always wash your hands thoroughly after removing gloves.

Eye and Face Protection: Shielding from Irritants

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable. Chemical splash goggles that form a seal around the eyes are mandatory[5][6]. Standard safety glasses do not provide sufficient protection from splashes. For procedures with a higher risk of splashing or aerosol generation, a face shield must be worn in addition to chemical splash goggles to protect the entire face[5][6].

Respiratory Protection: Guarding Against Inhalation

This compound may cause respiratory irritation[1][2]. All handling of the solid compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with the appropriate particulate filter is required. The selection of the specific respirator and cartridge should be made in consultation with your institution's environmental health and safety department.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key steps for handling and disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble Materials & PPE prep_area->gather_materials Ensure clear workspace don_ppe 3. Don Full PPE gather_materials->don_ppe Verify PPE integrity weigh 4. Weigh Compound don_ppe->weigh Proceed to handling dissolve 5. Dissolve/React weigh->dissolve Use appropriate containment decontaminate 6. Decontaminate Surfaces dissolve->decontaminate After experiment completion dispose_liquid 7. Dispose of Halogenated Liquid Waste decontaminate->dispose_liquid Segregate waste streams dispose_solid 8. Dispose of Contaminated Solid Waste dispose_liquid->dispose_solid doff_ppe 9. Doff PPE dispose_solid->doff_ppe Follow proper removal sequence wash_hands 10. Wash Hands doff_ppe->wash_hands

Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocol
  • Designate a Work Area: All work with solid this compound should be performed in a certified chemical fume hood to control exposure[7]. The work area should be clean and uncluttered.

  • Assemble Materials and PPE: Before starting, gather all necessary chemicals, equipment, and the full complement of PPE.

  • Don Full PPE: Put on your lab coat, chemical splash goggles, and any required respiratory protection. Don your inner gloves, followed by your outer gloves.

  • Weighing the Compound: Use a tared, sealed container to weigh the solid compound to minimize the generation of dust.

  • Dissolution and Reaction: If dissolving the compound, add the solvent to the solid slowly to avoid splashing. Ensure all reaction vessels are appropriately clamped and secured.

  • Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Disposal of Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's waste disposal guidelines.

  • Disposal of Solid Waste: All contaminated solid waste, including gloves, weigh boats, and pipette tips, must be placed in a designated hazardous waste container for solids.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to contaminate your skin or clothing. Outer gloves should be removed first, followed by the lab coat, inner gloves, and finally eye and respiratory protection.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[8]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[8]. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan. (2023). Available at: [Link]

  • Colgate University. Personal Protective Equipment Policy. Available at: [Link]

  • University of California, Riverside. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Yale Environmental Health & Safety. Working with Particularly Hazardous Substances. Available at: [Link]

  • Giornelli, A. et al. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry (2016). Available at: [Link]

  • University of Georgia. Personal Protective Equipment (PPE). (2021). Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. Synthesis and Evaluation of 4-(1- Benzofuran-2- Yl)-1,3-Oxazole-2-Amine and Its Derivatives. (2014). Available at: [Link]

  • Arkivoc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (2009). Available at: [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine
Reactant of Route 2
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.